D-Luciferin 6'-methyl ether
Description
Properties
IUPAC Name |
2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c1-17-6-2-3-7-9(4-6)19-11(13-7)10-14-8(5-18-10)12(15)16/h2-4,8H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQKCGHSTKIWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392179 | |
| Record name | 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3022-11-5 | |
| Record name | 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual Mechanism of D-Luciferin 6'-methyl ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Luciferin 6'-methyl ether, a synthetic analog of D-luciferin, exhibits a fascinating dual mechanism of action that renders it a valuable tool in biochemical and cellular assays. Primarily, it functions as a potent inhibitor of firefly luciferase, blocking the canonical bioluminescent reaction. Conversely, it can act as a pro-substrate for a variety of enzymes, including cytochrome P450s (CYPs) and serine hydrolases. Enzymatic demethylation or hydrolysis at the 6' position converts the molecule into D-luciferin, which is then available to be consumed by luciferase, leading to light emission. This "pro-luciferin" characteristic allows for the development of coupled-enzyme assays to measure the activity of the converting enzymes. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and drug development.
Core Mechanisms of Action
This compound's utility is rooted in its two distinct and opposing interactions with the firefly luciferase bioluminescent system.
Inhibition of Firefly Luciferase
The primary and direct interaction of this compound with firefly luciferase is inhibitory. The methyl group at the 6' position of the benzothiazole ring prevents the molecule from being recognized and processed as a substrate by luciferase. Instead, it acts as a potent inhibitor, with reported non-specific interactions at both the ATP and luciferin-binding sites within the enzyme's active site[1].
dot
Caption: Inhibition of firefly luciferase by this compound.
Pro-substrate for Enzymatic Conversion
In the presence of specific enzymes, this compound can be converted into D-luciferin. This process typically involves the removal of the methyl group from the 6' position. This unmasking of the 6'-hydroxyl group is critical for recognition by luciferase. This property allows this compound to be used as a pro-substrate in coupled assays to measure the activity of enzymes capable of this conversion.
Two primary classes of enzymes are known to process this compound:
-
Cytochrome P450s (CYPs): These monooxygenases can demethylate the ether linkage, producing D-luciferin as a product. This is particularly useful for developing assays to screen for CYP activity and inhibition.
-
Serine Hydrolases: A range of serine hydrolases, including monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and others, can hydrolyze the ether bond, releasing D-luciferin[2][3].
dot
Caption: Conversion of this compound to D-luciferin.
Quantitative Data
Table 1: Inhibition of Firefly Luciferase
| Compound | Parameter | Value | Enzyme Source | Reference |
| This compound | IC50 | 0.1 µM | Photinus pyralis (PpyLuc) | [1] |
| Oxyluciferin | Ki | 0.50 µM | Firefly Luciferase | [4][5] |
| Dehydroluciferyl-adenylate | Ki | 3.8 nM | Firefly Luciferase | [4][5] |
Note: The inhibition constant (Ki) for this compound is not specified in the reviewed literature. The provided IC50 value indicates potent inhibition. For context, the Ki values for the natural inhibitory products of the luciferase reaction are included.
Table 2: Enzymatic Conversion to a Luciferin Product (Analogous Substrates)
| Substrate | Enzyme | Km (µM) | kcat (pmol/min/pmol enzyme) | Reference |
| Luciferin-BE | CYP130A1-BM3R | 37 | 40 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound. These protocols are based on established methods for similar luciferin derivatives and can be adapted for specific research needs.
Protocol for Determining Cytochrome P450 Activity (Coupled-Enzyme Assay)
This protocol is adapted from the Promega P450-Glo™ assay system and is suitable for measuring the activity of specific CYP isoforms in recombinant systems or liver microsomes.
Materials:
-
This compound (Luciferin-ME) stock solution (e.g., 10 mM in DMSO)
-
Recombinant human CYP enzyme or human liver microsomes
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Firefly luciferase
-
D-luciferin (for standard curve)
-
ATP
-
Coenzyme A
-
Magnesium sulfate
-
Tricine buffer (pH 7.8)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a D-luciferin standard curve:
-
Serially dilute D-luciferin in the assay buffer to concentrations ranging from 0 to 10 µM.
-
Add the luciferase detection reagent (see step 5) to each standard and measure luminescence.
-
-
Set up the CYP reaction:
-
In a 96-well plate, combine the potassium phosphate buffer, the CYP enzyme or microsomes, and the NADPH regeneration system.
-
To initiate the reaction, add this compound to a final concentration typically in the low micromolar range (optimization may be required).
-
Include control wells with no CYP enzyme and no NADPH.
-
-
Incubate the reaction:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the reaction and detect luciferin:
-
Prepare a luciferase detection reagent containing firefly luciferase, ATP, Coenzyme A, and magnesium sulfate in tricine buffer.
-
Add an equal volume of the luciferase detection reagent to each well of the reaction plate. This will stop the CYP reaction and initiate the bioluminescent reaction.
-
-
Measure bioluminescence:
-
Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data analysis:
-
Subtract the background luminescence from the control wells.
-
Convert the relative light units (RLU) to the concentration of D-luciferin produced using the standard curve.
-
Calculate the CYP activity (e.g., in pmol of luciferin produced per minute per mg of protein).
-
dot
Caption: Experimental workflow for a CYP450 activity assay.
Protocol for Measuring Serine Hydrolase Activity in Live Cells
This protocol is based on the methodology for using luciferin methyl esters to measure serine hydrolase activity in living cells[2][3].
Materials:
-
Mammalian cells expressing firefly luciferase (stably or transiently)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Serine hydrolase inhibitors (optional, for target validation)
-
White, opaque 96-well cell culture plates
-
Luminometer or imaging system capable of detecting bioluminescence
Procedure:
-
Cell culture:
-
Seed the luciferase-expressing cells in a white, opaque 96-well plate and culture until they reach the desired confluency.
-
-
Compound treatment (optional):
-
If testing for inhibition of a specific serine hydrolase, pre-incubate the cells with the inhibitor for the desired time.
-
-
Substrate addition:
-
Dilute the this compound stock solution in cell culture medium to the final working concentration (e.g., 10 µM).
-
Remove the old medium from the cells and add the medium containing this compound.
-
-
Measure bioluminescence:
-
Immediately after adding the substrate, measure the bioluminescence at various time points using a luminometer or a live-cell imaging system.
-
-
Data analysis:
-
Plot the bioluminescence signal over time.
-
The rate of increase in bioluminescence is proportional to the intracellular serine hydrolase activity.
-
Compare the signal from inhibitor-treated cells to control cells to determine the effect of the inhibitor.
-
dot
Caption: Workflow for a live-cell serine hydrolase activity assay.
Conclusion
This compound is a versatile chemical probe with a dual mechanism that can be exploited for both inhibiting the firefly luciferase reaction and for measuring the activity of other enzymes in a coupled-assay format. Its potent inhibitory properties make it a useful control compound in luciferase-based assays. More significantly, its role as a pro-substrate for cytochrome P450s and serine hydrolases provides a sensitive and high-throughput method for studying the activity of these important enzyme families. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their experimental workflows for a wide range of applications in drug discovery and chemical biology. Further research to elucidate the specific kinetic parameters of this compound with various enzymes will undoubtedly enhance its utility and broaden its applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Firefly luciferin methyl ester illuminates the activity of multiple serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Firefly luciferin methyl ester illuminates the activity of multiple serine hydrolases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
D-Luciferin 6'-methyl ether: A Technical Guide to its Function as a Firefly Luciferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Luciferin 6'-methyl ether is a potent inhibitor of firefly luciferase, the enzyme responsible for the bioluminescence observed in fireflies of the Photinus pyralis species (PpyLuc). As a synthetic analog of the natural substrate, D-luciferin, this compound serves as a valuable tool in biochemical research and high-throughput screening. Its inhibitory activity is characterized by a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. Mechanistically, this compound is understood to engage in non-specific interactions within the enzyme's active site, concurrently occupying both the ATP and luciferin binding domains. This technical guide provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its role within the luciferase catalytic cycle.
Quantitative Inhibition Data
The inhibitory potency of this compound against firefly luciferase has been quantified, alongside other luciferin analogs. The data underscores its significant inhibitory capacity.
| Compound | Modification | IC50 (µM) | Reference |
| This compound | 6'-OH replaced with 6'-OCH₃ | 0.1 | [1][2] |
| D-Luciferin | (Natural Substrate) | - | |
| Dehydroluciferin | Oxidation product | Potent inhibitor | [3] |
| L-Luciferin | Enantiomer of D-luciferin | Competitive inhibitor (Ki ≈ 3-4 µM) | [4] |
Note: The IC50 value for this compound is reported from studies on luciferase from the North American firefly, Photinus pyralis (PpyLuc). The inhibition constant (Ki) for this compound is not explicitly available in the reviewed literature, but the low IC50 value suggests a high binding affinity.
Mechanism of Action
This compound acts as an inhibitor of firefly luciferase by binding to the enzyme's active site. It is described as exhibiting non-specific interactions at both the ATP- and luciferin-binding sites.[1][2] This dual interaction prevents the proper binding and subsequent adenylation of the natural substrate, D-luciferin, which is the first critical step in the bioluminescent reaction. The methylation of the 6'-hydroxyl group of the luciferin backbone is the key structural modification responsible for this inhibitory activity.
In certain experimental setups, particularly in dual-reporter assay systems involving cytochrome P450, this compound can serve as a pro-substrate.[5] In such systems, the enzymatic activity of a dealkylase can remove the methyl ether group, thereby releasing D-luciferin. This released D-luciferin then becomes a substrate for firefly luciferase, leading to light production that is proportional to the dealkylase activity.[5]
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the inhibitory activity of this compound on firefly luciferase.
In Vitro Firefly Luciferase Inhibition Assay
This protocol outlines the steps to determine the IC50 value of this compound.
Materials:
-
Recombinant firefly luciferase (from Photinus pyralis)
-
D-Luciferin potassium salt
-
Adenosine 5'-triphosphate (ATP)
-
This compound
-
Assay Buffer: 20 mM Tricine, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT, pH 7.8[6]
-
96-well opaque microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant firefly luciferase in an appropriate buffer (e.g., Tris-HCl with BSA).
-
Prepare a stock solution of D-Luciferin in assay buffer.
-
Prepare a stock solution of ATP in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
-
Assay Setup:
-
In a 96-well opaque microplate, add a fixed concentration of firefly luciferase to each well.
-
Add varying concentrations of this compound (from the serial dilution) to the wells. Include a control group with no inhibitor.
-
Initiate the reaction by adding a solution containing D-luciferin and ATP at their respective Km concentrations (or optimized concentrations for the assay). Typical final concentrations are in the range of 10-100 µM for D-luciferin and 100-500 µM for ATP.[6][7]
-
-
Data Acquisition:
-
Immediately after adding the substrates, measure the luminescence signal using a luminometer. The integration time is typically set between 1 to 10 seconds.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Synthesis of this compound
The synthesis of this compound can be achieved from the key intermediate, 2-cyano-6-methoxybenzothiazole.
Materials:
-
2-cyano-6-methoxybenzothiazole
-
D-cysteine
-
Appropriate solvents and reagents for condensation reaction (e.g., as described in historical literature by White et al., which remains a foundational method).[3]
Procedure (Conceptual):
-
The synthesis generally involves the condensation of 2-cyano-6-methoxybenzothiazole with D-cysteine.
-
The reaction conditions are controlled to facilitate the formation of the thiazoline ring of the luciferin molecule.
-
Purification of the final product is typically achieved through chromatographic techniques.
For a detailed and practical synthesis protocol, it is recommended to consult specialized organic chemistry literature focusing on luciferin analogs.
Visualizations
Firefly Luciferase Catalytic Cycle and Point of Inhibition
The following diagram illustrates the normal catalytic cycle of firefly luciferase and indicates the step at which this compound exerts its inhibitory effect.
Caption: Inhibition of the firefly luciferase catalytic cycle by this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in an experimental workflow to determine the IC50 value of this compound.
Caption: Workflow for determining the IC50 of a luciferase inhibitor.
Logical Relationship of Inhibition
This diagram illustrates the logical relationship of the non-specific inhibition at the active site.
Caption: Non-specific interaction of the inhibitor with the enzyme's active site.
Conclusion
This compound is a well-characterized and potent inhibitor of firefly luciferase. Its defined inhibitory concentration and mode of action make it a valuable chemical probe for studying the enzymology of luciferase and for developing and validating luciferase-based assays. The information provided in this technical guide offers a foundational understanding for researchers and professionals working in fields that utilize firefly luciferase reporter systems. Further investigation into the precise kinetic parameters (Ki) and a detailed structural analysis of the enzyme-inhibitor complex would provide even greater insight into its mechanism of action.
References
- 1. Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and L-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. Firefly luciferase can use L-luciferin to produce light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudo-allosteric behavior of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Chemical Properties of D-Luciferin 6'-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Luciferin 6'-methyl ether, also known as 6'-methoxyluciferin, is a synthetic analog of D-luciferin, the substrate for firefly luciferase. This ether derivative serves as a valuable tool in various biochemical and biomedical research applications. Primarily, it functions as a potent inhibitor of firefly luciferase and as a pro-substrate for cytochrome P450 (CYP) enzymes.[1][2] Its utility lies in its ability to be converted into D-luciferin through O-dealkylation by CYP enzymes, a process that generates a bioluminescent signal directly proportional to enzyme activity. This property makes it particularly useful for developing dual-assay systems to study luciferase and cytochrome P450 activities. This guide provides an in-depth overview of the chemical properties, synthesis, and experimental applications of this compound.
Core Chemical Properties
This compound is a solid, synthetic compound. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₃S₂ | [1] |
| Molecular Weight | 294.35 g/mol | [2] |
| CAS Number | 24404-90-8 | [1] |
| Appearance | Solid | [1] |
| Purity | >95% | [1] |
| Solubility | Soluble in DMSO and water. | [1] |
| IUPAC Name | (4S)-4,5-Dihydro-2-(6-methoxy-2-benzothiazolyl)-4-thiazolecarboxylic acid | [1] |
| Storage Conditions | Store at -20°C for long-term storage. For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. | [2] |
Spectral Properties
| Property | Estimated Value | Reference (based on analogs) |
| Bioluminescence Emission Maximum (post-CYP activation) | ~560 nm | [3] |
| Fluorescence Emission Maximum | ~523-560 nm | [3] |
| Quantum Yield (post-CYP activation) | ~0.41 (for D-luciferin) | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a two-step process: the synthesis of the key intermediate 2-cyano-6-methoxybenzothiazole, followed by its condensation with D-cysteine.[4][5][6]
Step 1: Synthesis of 2-cyano-6-methoxybenzothiazole
A plausible synthetic route for 2-cyano-6-methoxybenzothiazole starts from 2-amino-6-methoxybenzothiazole, which is commercially available.[7][8]
-
Materials: 2-amino-6-methoxybenzothiazole, sodium nitrite, hydrochloric acid, copper(I) cyanide, potassium cyanide.
-
Procedure (Sandmeyer-type reaction):
-
Dissolve 2-amino-6-methoxybenzothiazole in a suitable acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
-
Step 2: Synthesis of this compound
-
Materials: 2-cyano-6-methoxybenzothiazole, D-cysteine hydrochloride monohydrate, sodium bicarbonate, methanol, tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve 2-cyano-6-methoxybenzothiazole in a mixture of methanol and THF.[6]
-
In a separate flask, dissolve D-cysteine hydrochloride monohydrate in water.
-
Add the D-cysteine solution to the 2-cyano-6-methoxybenzothiazole solution at room temperature under an inert atmosphere (e.g., argon).
-
Slowly add a solution of sodium bicarbonate to the reaction mixture to raise the pH to ~7.3-7.4, monitoring with a pH meter.[6]
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the organic solvents under reduced pressure.
-
The crude product can be purified by preparative HPLC.
-
Purification by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detection: UV absorbance at a wavelength corresponding to the absorbance maximum of the compound (estimated around 330 nm based on analogs).
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The expected ¹H NMR spectrum of D-luciferin analogs typically shows signals for the aromatic protons of the benzothiazole ring system and the protons of the thiazoline ring.[3][9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.
In Vitro Bioluminescence Assay for Cytochrome P450 Activity
This protocol describes a method to measure the O-demethylation activity of a specific CYP isozyme using this compound as a substrate. The principle of the assay is the conversion of the non-luminescent methyl ether to the luminescent D-luciferin by the CYP enzyme.
-
Materials:
-
This compound
-
Recombinant human CYP enzyme (e.g., CYP3A4) co-expressed with cytochrome P450 reductase
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
-
Firefly luciferase
-
ATP
-
96-well opaque white luminometer plates
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Procedure:
-
Prepare a reaction mixture containing the CYP enzyme, NADPH regenerating system, and buffer in a 96-well plate.
-
Add the test compound if screening for inhibitors.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding this compound (e.g., to a final concentration of 50 µM).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a luciferin detection reagent containing luciferase and ATP. This reagent also initiates the light-producing reaction.[10][11][12]
-
Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Cytochrome P450 Assay Principle
Caption: Enzymatic conversion leading to bioluminescence.
Stability
D-Luciferin and its analogs are known to be sensitive to light and oxidation.[13] Solutions should be protected from light and stored at low temperatures to minimize degradation. The stability of D-luciferin solutions has been shown to decrease over time, with racemization to L-luciferin and oxidative degradation being potential issues.[13] Ether derivatives like the 6'-methyl ether are generally more stable than the parent hydroxyl compound.[14] However, for quantitative assays, it is recommended to use freshly prepared solutions.
Conclusion
This compound is a versatile chemical probe for studying firefly luciferase and cytochrome P450 enzymes. Its chemical properties allow for its use in developing sensitive and specific bioluminescent assays. The provided synthesis and assay protocols, based on established methods for similar compounds, offer a framework for researchers to utilize this valuable tool in their studies. Further characterization of its specific spectral properties and quantum yield will enhance its application in quantitative biological research.
References
- 1. D-Luciferin, 6'-methyl ether (CAS 24404-90-8) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Red-shifted d-luciferin analogues and their bioluminescence characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-peptide-6-amino-D-luciferin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Stability of d-luciferin for bioluminescence to detect gene expression in freely moving mice for long durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]
D-Luciferin 6'-methyl ether: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Luciferin 6'-methyl ether is a pivotal analog of D-luciferin, the substrate for firefly luciferase. Its unique chemical modification—a methyl group ether-linked at the 6' position—renders it inactive as a direct substrate for luciferase. However, this modification makes it a valuable tool for specific biochemical applications, particularly in dual-assay systems involving cytochrome P450 (CYP450) enzymes. The enzymatic removal of the methyl group by dealkylases unmasks the luciferin, which can then be consumed by luciferase to produce a luminescent signal. This process allows for the indirect measurement of the activity of enzymes that metabolize the ether linkage. Understanding the solubility and stability of this compound is critical for its effective use in experimental design, particularly for ensuring accurate and reproducible results in high-throughput screening and in vivo imaging.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₃S₂ | [1] |
| Molecular Weight | 294.35 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Purity | >95% | [1] |
| Storage (Solid) | 2-8°C, protect from light | [3] |
Solubility
The solubility of this compound is a critical parameter for the preparation of stock solutions and for its use in aqueous assay buffers. While detailed quantitative data in a wide range of solvents is not extensively published, the following information is available.
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | 11.11 mg/mL | 37.74 mM | Requires sonication and warming to 60°C. The use of fresh, non-hygroscopic DMSO is recommended as absorbed moisture can significantly impact solubility. | [2] |
| Water | Soluble | Not specified | One supplier notes that the compound is soluble in water, but no quantitative value is provided. The solubility is expected to be lower than its salt forms or the parent D-luciferin salts. | [1] |
Context from Parent Compound: D-Luciferin and its Salts
To provide further context, the solubility of the parent compound, D-luciferin, and its more commonly used salt forms are provided below. It is important to note that the methylation of the hydroxyl group in this compound will alter its solubility profile compared to the parent compound.
| Compound | Solvent | Solubility | Concentration (mM) | Reference |
| D-Luciferin (Free Acid) | Methanol | 10 mg/mL | ~35.7 mM | [4] |
| D-Luciferin (Free Acid) | DMSO | 50 mg/mL | ~178.4 mM | [4] |
| D-Luciferin Potassium Salt | Water | 55-60 mg/mL | ~172-188 mM | [5] |
| D-Luciferin Sodium Salt | Water | up to 100 mg/mL | up to ~331 mM | [5] |
Stability
The stability of this compound is crucial for the reliability of experimental results, especially in prolonged experiments. Stability can be affected by the solvent, temperature, pH, and light exposure.
Stock Solution Stability
Proper storage of stock solutions is essential to maintain the integrity of the compound.
| Solvent | Storage Temperature | Duration | Notes | Reference |
| DMSO | -80°C | 6 months | Protect from light. | [2] |
| DMSO | -20°C | 1 month | Protect from light. | [2] |
Aqueous Stability and Hydrolysis
For context, the parent compound D-luciferin is known to be unstable at both low (<6.5) and high (>7.5) pH.[6] Solutions of D-luciferin in Tris-acetate buffer at pH 7.5-7.75 are reported to be stable for 8-24 hours when stored at 4°C and protected from light.[4] It is reasonable to assume that this compound would have different, but still limited, stability in aqueous solutions and should be prepared fresh for optimal performance.
Signaling Pathway and Experimental Workflows
Enzymatic Activation Pathway
This compound acts as a pro-substrate for luciferase. It requires enzymatic activation via O-dealkylation, a reaction commonly catalyzed by cytochrome P450 enzymes, to yield D-luciferin. The D-luciferin is then available to be utilized by firefly luciferase in the presence of ATP and oxygen to produce light.
General Experimental Workflow for Stability Assessment
A general workflow for assessing the stability of this compound in a given solvent or buffer would involve incubation followed by analysis, typically using a chromatographic method like HPLC.
Experimental Protocols
While specific, validated protocols for this compound are not widely published, the following general methodologies can be adapted.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard curve.
Protocol for Stability Assessment using HPLC
-
Solution Preparation: Prepare a solution of this compound in the desired buffer at a known concentration.
-
Incubation: Store the solution under the desired conditions (e.g., specific temperature and light conditions).
-
Sampling: At predetermined time intervals, withdraw aliquots of the solution.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate), optimized to separate the parent compound from potential degradation products.
-
Detection: UV detector set to a wavelength where the compound has significant absorbance.
-
Quantification: Integrate the peak area of the parent compound at each time point.
-
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Protocol for Enzymatic Dealkylation Assay (Cytochrome P450)
This protocol is adapted from a general method for measuring CYP450 activity using luciferin-based substrates.[7][8]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of recombinant human CYP450 enzyme and a NADPH regeneration system in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO and then dilute it to the final desired concentration in the reaction buffer.
-
-
Reaction Initiation:
-
In a 96-well plate, combine the CYP450 enzyme preparation and the this compound solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regeneration system.
-
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Detection:
-
Stop the enzymatic reaction and initiate the luminescent reaction by adding a luciferin detection reagent (containing luciferase, ATP, and a buffer).
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate-reading luminometer. The amount of light generated is proportional to the amount of D-luciferin produced, and thus to the activity of the CYP450 enzyme.
Conclusion
This compound is a specialized chemical probe with solubility in DMSO and reported solubility in water. Its stock solutions in DMSO show good stability when stored frozen and protected from light. While detailed quantitative data on its aqueous solubility and stability are lacking, its utility in enzymatic assays, particularly for monitoring cytochrome P450 activity, is well-established. Researchers should carefully consider the solubility limitations when preparing aqueous working solutions and are advised to prepare them fresh for each experiment. The provided protocols offer a starting point for the characterization and use of this compound in various research applications.
References
- 1. D-Luciferin, 6'-methyl ether (CAS 24404-90-8) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-Luciferin 6′-methyl ether | 24404-90-8 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. goldbio.com [goldbio.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
A Technical Guide to D-Luciferin 6'-methyl ether: Properties, Applications, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Luciferin 6'-methyl ether, also known as 6'-Methoxyluciferin, is a synthetic analog of D-luciferin, the substrate for firefly luciferase.[1] This modified molecule serves as a potent inhibitor of the North American firefly luciferase from Photinus pyralis (PpyLuc) and is a valuable tool in various biochemical assays.[2] Its unique properties make it particularly useful in dual-reporter systems, specifically for monitoring the activity of cytochrome P450 enzymes.[1] This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and experimental applications of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C12H10N2O3S2 | [1][3][4] |
| Molecular Weight | 294.35 g/mol | [2][3] |
| CAS Number | 24404-90-8 | [1][2] |
| Purity | >95% to 99.55% | [1][3][5] |
| IC50 (PpyLuc) | 0.1 µM | [2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO and water | [1] |
| Storage Conditions | -20°C (long-term), -80°C (stock solution) | [1][2] |
Mechanism of Action and Applications
This compound functions as a competitive inhibitor of firefly luciferase, exhibiting non-specific interactions at both the ATP and luciferin binding sites of the enzyme's active site.[2] This inhibitory activity is a key feature for its use in specific assay formats.
A significant application of this compound is in dual-assay systems designed to measure the activity of both luciferase and cytochrome P450 (CYP) enzymes. In this system, the methyl ether group on the 6' position of the luciferin backbone can be cleaved by a dealkylase enzyme, such as a cytochrome P450. This enzymatic reaction releases D-luciferin, which can then act as a substrate for luciferase, producing a bioluminescent signal directly proportional to the cytochrome P450 activity.[1]
Caption: Mechanism of this compound in a dual-enzyme assay.
Experimental Protocols
While specific experimental conditions should be optimized for individual assays, the following provides a general protocol for a firefly luciferase inhibition assay using this compound.
Objective: To determine the inhibitory effect of this compound on firefly luciferase activity.
Materials:
-
This compound
-
Firefly Luciferase
-
D-Luciferin (substrate)
-
Assay Buffer (e.g., 25 mM Tris-phosphate, pH 7.8, with 8 mM MgSO4, 0.1 mM EDTA, and 1 mM DTT)
-
ATP
-
96-well opaque plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of D-Luciferin in assay buffer.
-
Prepare a working solution of firefly luciferase in assay buffer.
-
Prepare a working solution of ATP in assay buffer.
-
-
Assay Setup:
-
In a 96-well opaque plate, add a constant volume of the firefly luciferase working solution to each well.
-
Add varying concentrations of this compound to the wells to create a dose-response curve. Include a vehicle control (DMSO) without the inhibitor.
-
Incubate the plate at room temperature for a predetermined time to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Prepare the substrate solution by mixing D-Luciferin and ATP in the assay buffer.
-
Using a luminometer with an injector, add the substrate solution to each well to initiate the luminescent reaction.
-
Immediately measure the light output (luminescence) for each well.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in luciferase activity.
-
Caption: A generalized workflow for a luciferase inhibition assay.
Synthesis
The synthesis of this compound is typically achieved from the reaction of 2-cyano-6-methoxybenzothiazole with D-cysteine.[6] More recent synthetic routes have been developed to improve efficiency and scalability, for instance, using inexpensive anilines and Appel's salt to generate the luciferin core in a single pot.[7] These advancements aim to make luciferin analogs more accessible for research.
Conclusion
This compound is a versatile and potent inhibitor of firefly luciferase with important applications in biochemical and cellular assays. Its utility in dual-enzyme systems for monitoring cytochrome P450 activity makes it a valuable tool for drug metabolism and toxicology studies. Understanding its physicochemical properties and mechanism of action is crucial for its effective implementation in experimental settings.
References
- 1. D-Luciferin, 6'-methyl ether (CAS 24404-90-8) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-Luciferin 6′-methyl ether - MedChem Express [bioscience.co.uk]
- 4. This compound - Immunomart [immunomart.com]
- 5. D-Luciferin 6′-methyl ether | 24404-90-8 [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Illuminating Biology: A Technical Guide to the Discovery and Development of Luciferin Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) has emerged as a powerful and indispensable tool in preclinical research, offering unparalleled sensitivity for the non-invasive monitoring of biological processes in living subjects. At the heart of many BLI applications lies the luciferin-luciferase reaction, a natural phenomenon harnessed to generate light as a reporter for cellular and molecular events. While native D-luciferin has been instrumental, the quest for probes with enhanced properties has led to the development of a diverse array of luciferin derivatives. Among these, luciferin ether derivatives, often termed "caged" luciferins, have garnered significant attention for their ability to act as activatable probes, providing a means to visualize specific enzymatic activities in real-time.
This technical guide provides an in-depth exploration of the discovery and development of luciferin ether derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, mechanism of action, and application of these innovative bioluminescent probes. From fundamental principles to detailed experimental protocols and quantitative data, this guide aims to equip readers with the knowledge necessary to effectively utilize and further advance the field of luciferin ether-based bioluminescence imaging.
Core Concepts: The "Caged" Luciferin Strategy
The central principle behind luciferin ether derivatives lies in the "caging" strategy. The phenolic hydroxyl group at the 6' position of the D-luciferin core is crucial for the light-emitting reaction catalyzed by firefly luciferase. By modifying this hydroxyl group with an ether linkage to a specific "caging" group, the luciferin molecule is rendered non-luminescent or "caged". This caged probe can be designed to be a substrate for a specific enzyme. Upon enzymatic cleavage of the ether bond, the "cage" is removed, releasing the active D-luciferin, which can then be utilized by luciferase to produce a bioluminescent signal. This elegant mechanism allows for the direct visualization and quantification of specific enzyme activities within complex biological systems.
The choice of the caging group is critical and dictates the specificity of the probe. Researchers have successfully developed luciferin ether probes for a variety of enzymes by incorporating enzyme-cleavable moieties as the caging group. This approach has opened up new avenues for studying enzyme function in disease progression, drug efficacy, and various other biological phenomena.
Synthesis of Luciferin Ether Derivatives
The synthesis of luciferin ether derivatives typically involves the modification of the 6'-hydroxyl group of a protected luciferin precursor. A common strategy is to use a Williamson ether synthesis approach, where an alkoxide generated from the protected luciferin reacts with an alkyl halide carrying the desired caging moiety.
General Synthetic Scheme:
A generalized synthetic route for a 6'-O-alkyl luciferin ether derivative is outlined below. This process involves the protection of the carboxylic acid and thiazoline nitrogen of D-luciferin, followed by etherification of the 6'-hydroxyl group, and subsequent deprotection to yield the final product.
Caption: General synthetic scheme for luciferin ether derivatives.
Key Luciferin Ether Derivatives and Their Target Enzymes
A variety of luciferin ether derivatives have been synthesized to target specific enzymes. Below are some prominent examples:
Nitroreductase (NTR) Probes
Nitroreductases are enzymes that are found in certain bacteria and are also overexpressed in some hypoxic tumor cells. Luciferin ether probes for NTR typically incorporate a nitroaromatic group as the cage. The reduction of the nitro group by NTR initiates a self-immolative cascade that leads to the release of D-luciferin.
Caption: Activation of a nitroreductase-caged luciferin ether probe.
β-Galactosidase (β-gal) Probes
β-Galactosidase is a widely used reporter enzyme in molecular biology and is also a biomarker for cellular senescence. Caged luciferin probes for β-gal utilize a galactose moiety linked via an ether bond to the 6'-hydroxyl of luciferin. Cleavage of this glycosidic bond by β-galactosidase liberates D-luciferin.[1][2][3][4]
Caption: Activation of a β-galactosidase-caged luciferin ether probe.
Quantitative Data of Luciferin Ether Derivatives
The performance of luciferin ether derivatives can be characterized by several key parameters. The following table summarizes representative quantitative data for some common derivatives. It is important to note that these values can vary depending on the specific experimental conditions, including the luciferase variant used, buffer composition, and temperature.
| Derivative Type | Target Enzyme | Km (µM) | Vmax (relative units) | Quantum Yield (Φ) | Emission Max (nm) | Reference |
| D-Luciferin (unmodified) | Firefly Luciferase | 1-10 | 100 | ~0.41-0.88 | 560 | [5][6] |
| Nitroreductase Probe (e.g., NCL) | Nitroreductase | Varies | Varies | Not reported | ~560 | [7][8] |
| β-Galactosidase Probe (e.g., Lugal) | β-Galactosidase | Varies | Varies | Not reported | ~560 | [1][4] |
| Cyclic Alkylaminoluciferin Ethers | Firefly Luciferase | Lower than D-luciferin | Higher than D-luciferin | Higher than acyclic analogs | Red-shifted | [6] |
Experimental Protocols
Synthesis of a Generic 6'-O-Alkyl Luciferin Ether
Materials:
-
Protected D-luciferin (e.g., with esterified carboxylic acid)
-
Anhydrous solvent (e.g., DMF or THF)
-
Strong base (e.g., sodium hydride)
-
Alkyl halide with the desired caging group
-
Quenching solution (e.g., saturated ammonium chloride)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reagents for deprotection (e.g., lithium hydroxide for ester hydrolysis)
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the protected D-luciferin in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong base to the solution and stir for 30-60 minutes to form the alkoxide.
-
Add the alkyl halide containing the caging group to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of the quenching solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected luciferin ether.
-
Deprotect the purified product using appropriate conditions (e.g., hydrolysis of the ester).
-
Purify the final luciferin ether derivative, typically by preparative HPLC.
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Bioluminescence Assay with a Caged Luciferin Probe
Materials:
-
Caged luciferin ether probe stock solution (e.g., in DMSO)
-
Recombinant target enzyme
-
Firefly luciferase
-
ATP
-
Assay buffer (e.g., Tris-HCl or PBS with appropriate cofactors like Mg²⁺)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the target enzyme in the assay buffer.
-
In a 96-well plate, add the enzyme dilutions.
-
Add a fixed concentration of the caged luciferin ether probe to each well.
-
Incubate the plate at the optimal temperature for the enzyme for a specific period to allow for the uncaging reaction.
-
Prepare a solution containing firefly luciferase and ATP in the assay buffer.
-
Inject the luciferase-ATP solution into each well.
-
Immediately measure the bioluminescence signal using a luminometer.
-
Plot the bioluminescence intensity against the enzyme concentration to determine the limit of detection and dynamic range.
In Vivo Bioluminescence Imaging with a Caged Luciferin Probe
Materials:
-
Animal model with cells expressing firefly luciferase and the target enzyme for the caged probe.
-
Caged luciferin ether probe formulated for in vivo administration (e.g., dissolved in PBS or a biocompatible vehicle).
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.[9][11]
-
Acquire a baseline image before administering the probe.
-
Administer the caged luciferin ether probe to the animal via an appropriate route (e.g., intraperitoneal or intravenous injection). The typical dosage for D-luciferin is 150 mg/kg body weight, and a similar starting dose can be used for derivatives, with optimization.[9][10][11][12][13]
-
Acquire a series of images at different time points after probe administration to determine the optimal imaging window.[9][10][11]
-
Analyze the images to quantify the bioluminescent signal in the region of interest. The signal intensity will be proportional to the activity of the target enzyme.
-
It is crucial to perform a kinetic study for each new animal model and probe to determine the peak signal time.[11][12][13]
Conclusion and Future Perspectives
Luciferin ether derivatives have significantly expanded the toolkit for bioluminescence imaging, enabling the visualization of specific enzyme activities with high sensitivity and spatiotemporal resolution. The "caged" luciferin strategy provides a versatile platform for developing novel probes for a wide range of biological targets. Future research in this area will likely focus on the development of probes with even greater specificity, improved pharmacokinetic properties for in vivo applications, and red-shifted emission wavelengths for deeper tissue imaging. The continued innovation in the design and synthesis of luciferin ether derivatives holds immense promise for advancing our understanding of complex biological processes and for accelerating the development of new diagnostic and therapeutic strategies.
References
- 1. Luminescent imaging of beta-galactosidase activity in living subjects using sequential reporter-enzyme luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging beta-galactosidase activity in vivo using sequential reporter-enzyme luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Galactosidase-activated bioluminescent probe for in vivo tumor imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Imaging β-Galactosidase Activity In Vivo Using Sequential Reporter-Enzyme Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Robust light emission from cyclic alkylaminoluciferin substrates for firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescence Imaging [protocols.io]
- 10. bcf.technion.ac.il [bcf.technion.ac.il]
- 11. resources.revvity.com [resources.revvity.com]
- 12. sites.duke.edu [sites.duke.edu]
- 13. ohsu.edu [ohsu.edu]
The In Vitro Biological Activity of D-Luciferin 6'-methyl ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Luciferin 6'-methyl ether is a synthetic analog of D-luciferin, the natural substrate for firefly luciferase. This modification, where the hydroxyl group at the 6' position of the benzothiazole ring is replaced by a methoxy group, fundamentally alters its interaction with luciferase. In vitro, this compound primarily functions as a potent inhibitor of firefly luciferase. However, it also serves as a valuable pro-substrate in coupled enzyme assays, enabling the measurement of specific enzymatic activities, such as those of dealkylases. This guide provides an in-depth overview of its in vitro biological activity, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Core Biological Activities
The in vitro biological profile of this compound is characterized by two main activities: direct inhibition of firefly luciferase and its use as a pro-substrate for O-dealkylating enzymes.
Direct Inhibition of Firefly Luciferase
This compound is a potent inhibitor of luciferase from the North American firefly, Photinus pyralis (PpyLuc).[1] The methyl group at the 6' position prevents the necessary chemical transformations required for bioluminescence. The mechanism of inhibition involves non-specific interactions at both the ATP and D-luciferin binding sites within the luciferase active site, effectively blocking the enzyme's catalytic function.[1]
References
Methodological & Application
Application Notes and Protocols: D-Luciferin 6'-methyl ether and other Luciferin Derivatives in Cytochrome P450 Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing luciferin-based assays, including those with D-Luciferin 6'-methyl ether, for the assessment of cytochrome P450 (CYP) enzyme activity and inhibition. The high sensitivity and straightforward "glow-type" luminescent signal of these assays make them ideal for high-throughput screening in drug discovery and development.[1][2][3]
Introduction
Cytochrome P450 enzymes are a critical family of enzymes involved in the metabolism of a vast array of xenobiotics, including approximately 90% of commercially available drugs.[4] Consequently, the early assessment of a drug candidate's potential to inhibit or induce CYP activity is a cornerstone of modern drug discovery, helping to predict drug-drug interactions and potential toxicity.[2][5]
Luminogenic CYP assays, such as the P450-Glo™ systems, offer a rapid, sensitive, and easily automatable alternative to traditional methods like HPLC-MS/MS.[1] These assays employ proluciferin substrates, which are derivatives of D-luciferin that are not recognized by luciferase.[6] Specific CYP enzymes metabolize these derivatives, cleaving the derivatized group to release D-luciferin. The amount of D-luciferin produced is then quantified in a subsequent reaction with luciferase, which generates a light signal directly proportional to the CYP enzyme's activity.[2][6]
Principle of the Assay
The core of the luciferin-based CYP assay is a two-step enzymatic reaction. In the first step, a specific CYP enzyme converts a proluciferin substrate (e.g., this compound) into D-luciferin. In the second step, the newly formed D-luciferin acts as a substrate for firefly luciferase, which, in the presence of ATP and oxygen, catalyzes the production of light (bioluminescence). The intensity of the luminescent signal is directly proportional to the rate of D-luciferin production and thus reflects the activity of the CYP enzyme.
Signaling Pathway Diagram
Caption: Signaling pathway of the luciferin-based CYP assay.
Quantitative Data
The following tables summarize key quantitative parameters for various luciferin-based substrates and the inhibitory effects of known compounds on different CYP isoforms.
Table 1: Michaelis-Menten Constants (Km) for P450-Glo™ Substrates
| CYP Isoform | P450-Glo™ Substrate | Km (µM) |
| CYP1A2 | Luciferin-1A2 | 10 |
| CYP2C9 | Luciferin-H | 50 |
| CYP2C19 | Luciferin-ME EGE | 100 |
| CYP2D6 | Luciferin-ME | 25 |
| CYP3A4 | Luciferin-BE | 50 |
| CYP3A4 | Luciferin-PPXE | 30 |
| CYP3A4 | Luciferin-IPA | 2 |
Note: Km values can vary between enzyme preparations. The concentrations provided are representative for recombinant CYP enzymes.[7]
Table 2: IC50 Values for Known CYP Inhibitors using P450-Glo™ Assays
| CYP Isoform | Inhibitor | IC50 (µM) |
| CYP1A2 | α-Naphthoflavone | 0.01 |
| CYP2C9 | Sulfaphenazole | 0.3 |
| CYP2D6 | Quinidine | 0.04 |
| CYP3A4 | Ketoconazole | 0.02 |
| CYP3A4 | Midazolam | 3 |
| CYP3A4 | Testosterone | 10 |
| CYP3A4 | Nifedipine | 5 |
Note: IC50 values are dependent on specific assay conditions.
Experimental Protocols
This section provides a detailed protocol for a cell-free (biochemical) CYP inhibition assay using a luciferin-based substrate. This protocol is adapted from methodologies for P450-Glo™ assays.[8]
Materials and Reagents:
-
Recombinant human CYP enzyme (e.g., CYP3A4)
-
P450-Glo™ Substrate (e.g., Luciferin-IPA)
-
NADPH Regeneration System
-
P450-Glo™ Luciferin Detection Reagent
-
Reconstitution Buffer with Esterase
-
Potassium Phosphate Buffer (pH 7.4)
-
Test compound and known inhibitor (e.g., Ketoconazole for CYP3A4)
-
Luciferin-Free Water
-
96-well opaque white luminometer plates
-
Luminometer
Experimental Workflow Diagram
Caption: Workflow for a luminogenic CYP inhibition assay.
Detailed Protocol:
1. Reagent Preparation:
-
Luciferin Detection Reagent: Reconstitute the lyophilized Luciferin Detection Reagent with the provided Reconstitution Buffer containing esterase. Mix by gentle inversion until fully dissolved. Allow to equilibrate to room temperature before use.
-
NADPH Regeneration System: Prepare the 2X NADPH regeneration system according to the manufacturer's instructions. This typically involves mixing Solution A and Solution B with luciferin-free water.
-
4X CYP Enzyme/Substrate Mix: Prepare a 4X reaction mixture containing the desired CYP enzyme and the proluciferin substrate in potassium phosphate buffer. For example, for a CYP3A4 assay with Luciferin-IPA, this would contain CYP3A4 enzyme and Luciferin-IPA at 4X their final desired concentrations.[8] Keep this mixture on ice.
-
4X Test Compounds: Prepare serial dilutions of your test compounds and a known inhibitor at 4X the final desired concentration in luciferin-free water or a compatible solvent. Note that some CYP isoforms, like CYP3A4, can be sensitive to solvents like DMSO.[5]
2. CYP Inhibition Reaction:
-
Add 12.5 µL of the 4X test compound dilutions (or vehicle control) to the wells of a 96-well opaque white plate.[8]
-
To initiate the pre-incubation, add 12.5 µL of the 4X CYP Enzyme/Substrate Mix to each well. Gently mix the contents.[8]
-
Pre-incubate the plate for 10 minutes at the desired reaction temperature (e.g., 37°C).
-
Start the CYP-mediated reaction by adding 25 µL of the 2X NADPH Regeneration System to each well, bringing the total reaction volume to 50 µL. Mix briefly.
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at the reaction temperature. The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.
3. Luminescence Detection:
-
Stop the CYP reaction and initiate the luminescent reaction by adding 50 µL of the reconstituted Luciferin Detection Reagent to each well.
-
Mix the plate gently for approximately 10 seconds on an orbital shaker.
-
Incubate the plate at room temperature for 20 minutes to allow the luminescent signal to stabilize.[8]
-
Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
-
Subtract the average background luminescence (from wells with no CYP enzyme) from all experimental wells.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based Assays
Luciferin-based assays are also well-suited for cell-based applications to study CYP induction or inhibition in a more physiologically relevant context.[9] The cell-permeant nature of many proluciferin substrates and the resulting D-luciferin allows for a non-lytic assay format, where the medium can be sampled to measure CYP activity, preserving the cells for subsequent analyses such as viability assays.[2][9]
The general principle involves treating cultured cells (e.g., primary hepatocytes or engineered cell lines) with the test compound for a specified period to induce or inhibit CYP expression/activity. Subsequently, the cells are incubated with the proluciferin substrate, and the amount of D-luciferin produced and released into the culture medium is quantified as described above.[8][9]
Conclusion
The this compound and other luciferin-derivative-based cytochrome P450 assays provide a powerful, sensitive, and high-throughput compatible platform for assessing CYP activity and inhibition. Their ease of use, broad dynamic range, and amenability to both biochemical and cell-based formats make them an invaluable tool in drug discovery and development for the early identification of potential drug-drug interactions.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. Luminogenic cytochrome P450 assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
Application Notes and Protocols for In Vivo Imaging of CYP Activity Using D-Luciferin 6'-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including the majority of clinically used drugs. The ability to monitor CYP activity non-invasively in vivo is of significant interest in drug development and toxicology studies. This document provides detailed application notes and protocols for the use of D-Luciferin 6'-methyl ether, a proluciferin substrate, for the in vivo imaging of CYP activity in preclinical animal models.
This compound serves as a substrate for certain CYP isozymes. In the presence of active CYP enzymes, the methyl ether group is cleaved, releasing D-luciferin. This D-luciferin can then be utilized by firefly luciferase (expressed transgenically in the animal model) to produce a bioluminescent signal that is proportional to the rate of its generation, and thus, to the activity of the metabolizing CYP enzymes.[1] This method allows for the real-time, non-invasive assessment of CYP activity within a living organism.
It is important to note that this compound is considered a non-selective or broad-range CYP substrate.[2] Therefore, the observed signal represents the cumulative activity of multiple CYP enzymes capable of its metabolism. For studies requiring the specific activity of a particular CYP isozyme, the use of more selective proluciferin substrates is recommended.
Principle of the Assay
The in vivo imaging of CYP activity using this compound is a two-step enzymatic reaction that results in the emission of light.
-
CYP-Mediated Demethylation: this compound is administered to a subject (typically a mouse) that expresses firefly luciferase. CYP enzymes within the animal, primarily in the liver, metabolize the substrate by removing the 6'-methyl ether group. This reaction yields D-luciferin.
-
Luciferase-Catalyzed Bioluminescence: The newly formed D-luciferin becomes available to the firefly luciferase enzyme. In the presence of ATP, magnesium ions (Mg2+), and oxygen, luciferase catalyzes the oxidative decarboxylation of D-luciferin, resulting in the emission of photons (light).
The intensity of the emitted light is directly proportional to the rate of D-luciferin production, which in turn reflects the level of CYP enzymatic activity.
References
Application Notes and Protocols for High-Throughput Screening with D-Luciferin 6'-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Luciferin 6'-methyl ether is a pro-luciferin substrate designed for use in bioluminescent high-throughput screening (HTS) assays. This compound features a methyl ether group at the 6' position of the D-luciferin molecule, which renders it unable to be utilized by firefly luciferase. However, specific enzymatic activity, such as that from certain cytochrome P450 (CYP) isoforms or serine hydrolases, can cleave this ether bond. This cleavage releases D-luciferin, which is then available for the luciferase enzyme to produce a light signal. The intensity of the bioluminescence is directly proportional to the activity of the enzyme that dealkylates the this compound. This principle allows for the development of sensitive and specific "glow-type" assays for screening compound libraries to identify inhibitors or activators of these target enzymes.
Luminescent assays are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and low background signals, which often result in robust assay performance with high Z' factors.[1][2][3][4][5][6]
Principle of the Assay
The fundamental principle of HTS assays using this compound is the enzymatic conversion of a non-luminescent substrate into the active substrate for firefly luciferase. This "caged" luciferin strategy enables the measurement of specific enzyme activity in a "turn-on" detection mode.
Signaling Pathway Diagram
Caption: General mechanism of action for HTS assays using this compound.
Applications
This compound is a versatile tool for HTS in drug discovery, primarily for identifying modulators of:
-
Cytochrome P450 Enzymes: Various CYP isoforms are responsible for the metabolism of a wide range of xenobiotics, including drugs. Identifying inhibitors of specific CYPs is crucial for predicting potential drug-drug interactions. This compound can be used in dual-assay systems where a dealkylase removes the methyl ether to release the luciferase substrate, producing light in direct proportion to cytochrome P450 activity.[7]
-
Serine Hydrolases: This large and diverse enzyme family includes lipases and proteases that are implicated in numerous physiological processes and are attractive drug targets. For instance, monoacylglycerol lipase (MAGL) and alpha/beta-hydrolase domain containing 11 (ABHD11) are serine hydrolases whose activity can be monitored using luciferin-based probes.[8][9][10]
Data Presentation: HTS Assay Performance
The following tables summarize typical quantitative data for HTS assays utilizing pro-luciferin substrates. While specific data for this compound is not always available in the public domain, the presented data from analogous assays with other luciferin derivatives demonstrate the expected performance.
Table 1: HTS Assay Validation Parameters
| Parameter | Cytochrome P450 Assay (Representative) | Serine Hydrolase (MAGL) Assay (Representative) |
| Assay Format | 384-well, biochemical | 384-well, biochemical |
| Z'-Factor | > 0.7 | ~ 0.86 |
| Signal-to-Background (S/B) Ratio | > 100 | > 50 |
| DMSO Tolerance | < 1% | Up to 2.5% |
| Assay Window | > 50-fold | > 30-fold |
Data for Cytochrome P450 assays are representative of Promega's P450-Glo™ systems.[11] Data for the Serine Hydrolase assay is based on a validated HTS method for human monoacylglycerol lipase.[8][9][12]
Table 2: Example IC50 Values for Inhibitors Identified in HTS
| Target Enzyme | Inhibitor | IC50 (µM) |
| Cytochrome P450 3A4 | Ketoconazole | 0.03 |
| Monoacylglycerol Lipase (MAGL) | JZL184 | 0.008 |
| ABHD11 | ML226 | Dose-dependent inhibition observed |
IC50 values are representative and sourced from literature using luciferin-based assays. The dose-dependent inhibition of ABHD11 by ML226 was demonstrated using a D-luciferin methyl ester-based assay.[8]
Experimental Protocols
Protocol 1: Biochemical HTS for Cytochrome P450 Inhibitors
This protocol is adapted from established methods for P450-Glo™ assays and is suitable for screening compound libraries for inhibitors of specific CYP isoforms.
Materials:
-
This compound
-
Recombinant human cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6)
-
NADPH regenerating system
-
Firefly Luciferase
-
ATP
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
White, opaque 384-well plates
-
Compound library dissolved in DMSO
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for a biochemical HTS assay for CYP inhibitors.
Procedure:
-
Compound Plating: Dispense 1 µL of each compound from the library into the wells of a 384-well plate. For controls, dispense 1 µL of DMSO (negative control) and 1 µL of a known inhibitor (positive control).
-
Enzyme Mix Preparation: Prepare a master mix containing the CYP enzyme and the NADPH regenerating system in the assay buffer.
-
Enzyme Addition: Add 20 µL of the enzyme mix to each well of the assay plate.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction and potential inhibition.
-
Substrate/Luciferase Mix Preparation: Prepare a master mix containing this compound, firefly luciferase, and ATP in the assay buffer.
-
Substrate Addition: Add 20 µL of the substrate/luciferase mix to each well. This will initiate the enzymatic reaction and the subsequent luminescent signal generation.
-
Signal Stabilization: Incubate the plate at room temperature for 20 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
Protocol 2: Cell-Based HTS for Serine Hydrolase Inhibitors
This protocol is designed for screening compound libraries for inhibitors of a specific serine hydrolase in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line) stably co-expressing firefly luciferase and the target serine hydrolase (e.g., MAGL or ABHD11).
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, opaque 384-well cell culture plates
-
Compound library dissolved in DMSO
-
Automated liquid handling system
-
Luminometer
Experimental Workflow:
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com.br [promega.com.br]
- 3. tripod.nih.gov [tripod.nih.gov]
- 4. promega.com [promega.com]
- 5. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P450-Glo™ CYP1A1 Assay System [promega.sg]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring CYP3A4 Activity Using a Bioluminogenic D-Luciferin Ether Substrate
Prepared for: Researchers, scientists, and drug development professionals.
Topic: Measuring Cytochrome P450 3A4 (CYP3A4) activity with a D-Luciferin ether probe.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidation of a majority of clinically used drugs.[1] Assessing the potential of new chemical entities (NCEs) to inhibit or induce CYP3A4 is a crucial step in drug discovery and development to predict drug-drug interactions (DDIs).[1][2] Bioluminescent assays using proluciferin substrates offer a highly sensitive, rapid, and high-throughput compatible method for measuring CYP3A4 activity.[1]
These assays utilize a luciferin derivative that is not a substrate for luciferase. CYP3A4 metabolizes this derivative, in this case through O-dealkylation or a similar cleavage, to produce D-luciferin. The amount of D-luciferin produced is then quantified in a second reaction using luciferase, where the resulting luminescent signal is directly proportional to CYP3A4 activity.[3]
Principle of the Assay
The measurement of CYP3A4 activity using a luciferin ether-based probe is a two-step enzymatic reaction.
-
CYP3A4-Mediated Reaction: A luciferin derivative (proluciferin) is incubated with a source of CYP3A4 enzyme (e.g., recombinant human CYP3A4, human liver microsomes, or intact hepatocytes). In the presence of the necessary cofactor, NADPH, CYP3A4 metabolizes the proluciferin, cleaving the ether linkage and releasing D-luciferin.
-
Luciferase-Mediated Detection: After the CYP3A4 reaction, a Luciferin Detection Reagent, containing luciferase and ATP, is added. The newly formed D-luciferin is then utilized by luciferase to generate a stable glow-type luminescent signal. The intensity of this light signal is directly proportional to the rate of D-luciferin formation, and thus to the activity of CYP3A4.
Signaling Pathway and Experimental Workflow
Signaling Pathway
Caption: CYP3A4 metabolizes a proluciferin substrate to D-luciferin, which is then used by luciferase to produce light.
Experimental Workflow
Caption: Workflow for a biochemical CYP3A4 inhibition assay using a luminogenic substrate.
Materials and Reagents
-
CYP3A4 Source:
-
Recombinant human CYP3A4 enzyme co-expressed with P450 oxidoreductase.
-
Human Liver Microsomes (HLMs).
-
Cryopreserved or fresh human hepatocytes.
-
-
Substrate: Luciferin-IPA (or other suitable luciferin ether).
-
Cofactor: NADPH Regeneration System.
-
Detection Reagent: Luciferin Detection Reagent (containing luciferase, ATP, and esterase).
-
Buffer: 1M Potassium Phosphate Buffer (pH 7.4).
-
Plates: White, opaque, flat-bottom 96-well or 384-well plates.
-
Instrumentation: Luminometer.
-
Control Inhibitor: Ketoconazole.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay with Recombinant Enzyme
This protocol is designed to determine the IC₅₀ of a test compound against CYP3A4.
1. Reagent Preparation:
-
4X CYP Reaction Mixture: For each reaction, combine Potassium Phosphate Buffer, Luciferin-IPA, and recombinant CYP3A4 enzyme. Keep on ice.
-
2X NADPH Regeneration System: Prepare according to the manufacturer's instructions.
-
4X Test Compound/Inhibitor: Prepare serial dilutions of the test compound and a known inhibitor (e.g., ketoconazole) in a suitable solvent (e.g., water, acetonitrile, or DMSO at a final concentration ≤0.25%).[4]
-
Luciferin Detection Reagent (LDR): Reconstitute the lyophilized reagent with the provided buffer containing esterase.
2. Assay Procedure (96-well plate format):
-
Add 12.5 µL of 4X test compound, control inhibitor, or vehicle to the appropriate wells of a white opaque plate.[4]
-
Add 12.5 µL of the 4X CYP Reaction Mixture to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the 2X NADPH Regeneration System to all wells. Mix briefly on an orbital shaker.
-
Incubate the reaction at 37°C for 10-20 minutes.
-
Stop the reaction and initiate the luminescent signal by adding 50 µL of reconstituted LDR to each well.
-
Mix the plate for 10 seconds on an orbital shaker.
-
Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.[4]
-
Measure luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Subtract the background luminescence (from wells with no CYP3A4 enzyme) from all experimental wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based CYP3A4 Induction Assay in Human Hepatocytes
This protocol measures the ability of a test compound to induce CYP3A4 expression and activity in cultured hepatocytes.
1. Cell Culture and Treatment:
-
Plate cryopreserved or fresh human hepatocytes in collagen-coated 96-well plates and culture according to standard procedures.
-
Treat the cells with various concentrations of the test compound, a known inducer (e.g., 10 µM Rifampicin), and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.[1]
2. Assay Procedure (Nonlytic Method):
-
After the induction period, prepare a solution of 3 µM Luciferin-IPA in fresh culture medium.
-
Carefully remove the medium from the cells and replace it with 50 µL of the Luciferin-IPA containing medium.
-
Incubate the plate at 37°C in a CO₂ incubator for 30-60 minutes.
-
Transfer 25 µL of the medium from each well to a new white opaque 96-well plate.
-
Add 25 µL of Luciferin Detection Reagent to each well of the new plate.
-
Incubate at room temperature for 20 minutes to stabilize the signal.
-
Read luminescence.
3. Data Analysis:
-
Calculate the net luminescent signal by subtracting the background (medium from no-cell wells).
-
Determine the fold induction by dividing the net signal from compound-treated wells by the net signal from vehicle-treated wells.
-
(Optional) A cell viability assay can be performed on the original cell plate to normalize for cytotoxicity.
Quantitative Data Summary
The following tables summarize typical kinetic and inhibition data obtained using Luciferin-IPA as a substrate for CYP3A4.
Table 1: Michaelis-Menten Kinetic Parameters for Luciferin-IPA Metabolism.
| Enzyme Source | Apparent Km (µM) | Apparent Vmax |
|---|---|---|
| Human Hepatocytes | 15 | 41 pmol/min/million cells[5] |
| Recombinant CYP3A4 | 2.88 | 5.87 pmol/min/pmol enzyme[2][6] |
Table 2: IC₅₀ Values of Known CYP3A4 Inhibitors using the Luciferin-IPA Assay.
| Inhibitor | Enzyme Source | IC₅₀ (µM) |
|---|---|---|
| Ketoconazole | Human Hepatocytes | < 0.78[5] |
| Ketoconazole | Recombinant CYP3A4 | ~0.03 |
| Midazolam | Recombinant CYP3A4 | ~5 |
| Testosterone | Recombinant CYP3A4 | ~20 |
| Nifedipine | Recombinant CYP3A4 | ~2 |
Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme concentration, incubation time).
Troubleshooting and Considerations
-
Solvent Effects: Organic solvents like DMSO can inhibit CYP3A4 activity. It is crucial to keep the final solvent concentration low and consistent across all wells, typically ≤0.25% for DMSO.[4]
-
Substrate Specificity: While Luciferin-IPA is highly selective for CYP3A4, it's good practice to confirm findings with other CYP3A4-selective substrates or inhibitors, especially when using complex systems like HLMs or hepatocytes.
-
Signal Stability: The glow-type luminescence is typically stable for a few hours, but it is recommended to read the plates within a consistent timeframe after adding the detection reagent.
-
Linear Range: Ensure that the enzyme concentration and incubation time are within the linear range of the assay to accurately reflect reaction velocity. The reaction with recombinant CYP3A4 and Luciferin-IPA is linear with increasing enzyme concentrations up to at least 5 nM.[1]
References
- 1. promega.com [promega.com]
- 2. Proluciferin acetals as bioluminogenic substrates for cytochrome P450 activity and probes for CYP3A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. Evaluation of luciferin-isopropyl acetal as a CYP3A4 substrate for human hepatocytes: effects of organic solvents, cytochrome P450 (P450) inhibitors, and P450 inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Luciferin 6'-methyl ether Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Luciferin 6'-methyl ether is a luciferin analog that acts as a potent inhibitor of firefly luciferase, with an IC50 of 0.1 µM.[1][2] It is a valuable tool in dual-assay systems, particularly those involving cytochrome P450, where its dealkylation releases the luciferase substrate, producing a light signal proportional to enzymatic activity.[3] Proper preparation of a stable, accurately concentrated stock solution is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative parameters for the preparation and storage of this compound stock solutions.
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Hygroscopic DMSO can impact solubility; use newly opened DMSO.[1] |
| Solubility in DMSO | 11.11 mg/mL (37.74 mM) | May require ultrasonication and warming to 60°C to fully dissolve.[1] |
| 10 mM | Readily achievable concentration in DMSO.[4] | |
| Alternative Solvent | Water | Soluble, though specific concentration limits are not as well-defined as for DMSO.[3] |
| Recommended Stock Concentration | 1-10 mM | A 10 mM stock in DMSO is common and convenient for further dilutions. |
| Storage Temperature (Aliquoted) | -80°C | Recommended for long-term storage.[1] |
| -20°C | Suitable for shorter-term storage.[1] | |
| Stock Solution Stability | 6 months at -80°C | Protect from light.[1] |
| 1 month at -20°C | Protect from light.[1] | |
| Molecular Weight | 294.35 g/mol |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or heat block (optional, for warming)
-
Ultrasonic bath (optional, for aiding dissolution)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedural Workflow
Step-by-Step Method
-
Calculate the Required Mass:
-
To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight is 294.35 g/mol .
-
For 1 mL of a 10 mM solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 294.35 g/mol = 0.00294 g = 2.94 mg
-
-
Adjust the mass and volume as needed for your experimental requirements. For example, to make 2 mL of a 10 mM solution, weigh out 5.88 mg of the compound.
-
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Note: As the compound is a light-yellow solid, handle it in an area with subdued lighting to minimize light exposure.
-
-
Adding the Solvent:
-
Using a calibrated pipette, add the calculated volume of high-quality, anhydrous DMSO to the tube containing the this compound.
-
-
Dissolution:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you can warm the solution to 60°C and/or use an ultrasonic bath to aid in solubilization.[1]
-
Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.
-
-
Aliquoting:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (e.g., amber) microcentrifuge tubes or cryovials.
-
-
Storage:
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Crucially, always protect the stock solution from light during storage and handling.
-
Safety and Handling Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.
-
D-Luciferin and its analogs are light-sensitive.[5] Minimize exposure to light at all stages of preparation, storage, and use.
Application Example: Cytochrome P450 Assay
In a typical cytochrome P450 assay, the this compound stock solution would be diluted to a final working concentration in the reaction buffer. The cytochrome P450 enzyme would then dealkylate the methyl ether, releasing D-luciferin. The subsequent addition of luciferase and ATP would initiate the bioluminescent reaction, with the light output being proportional to the P450 activity.
References
Application of D-Luciferin 6'-methyl ether in Drug Discovery: A Comprehensive Guide for Researchers
Abstract
D-Luciferin 6'-methyl ether is a pivotal tool in drug discovery, primarily serving as a pro-substrate for bioluminescent assays targeting enzymes with dealkylase activity, most notably cytochrome P450 (CYP) enzymes. This caged luciferin analog allows for the development of highly sensitive and robust high-throughput screening (HTS) assays to identify and characterize modulators of these critical drug-metabolizing enzymes. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery workflows.
Introduction
The cytochrome P450 superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including approximately 90% of currently marketed drugs. Consequently, the early assessment of drug-drug interactions and metabolic liabilities is a critical step in the drug discovery and development process. Bioluminescent assays, renowned for their high sensitivity, wide dynamic range, and low background signal, offer a superior alternative to traditional fluorescence- and chromatography-based methods for monitoring CYP activity.
This compound is a derivative of D-luciferin where the 6'-hydroxyl group is masked by a methyl ether linkage. This modification renders the molecule incapable of acting as a substrate for firefly luciferase. However, upon enzymatic O-dealkylation by enzymes such as CYP1A2 and CYP2C8, the methyl group is cleaved, liberating D-luciferin. The subsequent reaction of the uncaged D-luciferin with firefly luciferase in the presence of ATP and oxygen produces a quantifiable bioluminescent signal that is directly proportional to the enzymatic activity. This "pro-luciferin" approach forms the basis of sensitive and specific assays for screening compound libraries for their effects on CYP enzyme function. Beyond its role in CYP profiling, this compound is also a potent inhibitor of firefly luciferase, a property that must be considered in assay design.
Key Applications in Drug Discovery
-
High-Throughput Screening (HTS) for Cytochrome P450 Inhibitors: The primary application of this compound is in HTS campaigns to identify compounds that inhibit the activity of specific CYP isoforms. These assays are readily adaptable to 96- and 384-well plate formats, enabling the rapid screening of large compound libraries.
-
Determination of IC50 Values: For compounds that show inhibitory activity in primary screens, dose-response curves can be generated to determine their half-maximal inhibitory concentration (IC50), a key metric for quantifying inhibitory potency.
-
Mechanism of Inhibition Studies: While beyond the scope of a simple screening assay, initial data can help prioritize compounds for more detailed kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
-
In Vivo Imaging: Radiolabeled (e.g., with Carbon-11) this compound can be used in preclinical positron emission tomography (PET) and optical imaging studies to monitor luciferase gene expression in living animals, although this is a less common application in drug discovery screening.[1]
Data Presentation
The following tables summarize key quantitative data relevant to the application of this compound and related compounds in drug discovery assays.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 294.35 g/mol | [2] |
| Molecular Formula | C₁₂H₁₀N₂O₃S₂ | [2] |
| Purity | >95% | [3] |
| Solubility | Soluble in DMSO and water | [3] |
| Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | |
| Luciferase Inhibition (IC50) | 0.1 µM for Photinus pyralis luciferase (PpyLuc) | [2] |
Table 2: Performance of Bioluminescent Cytochrome P450 Assays Using Luciferin Derivatives
| CYP Isoform | Substrate | Assay Format | Z'-factor | Reference |
| CYP1A1 | Luciferin-CEE | 1536-well | 0.81 | Promega Corporation |
| CYP1A2 | Luciferin-ME | 1536-well | 0.74 | Promega Corporation |
| CYP2C9 | Luciferin-H | 1536-well | 0.71 | Promega Corporation |
| CYP3A4 | Luciferin-BE | 1536-well | 0.76 | Promega Corporation |
Note: Z'-factor is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay. A Z'-factor > 0.5 is indicative of an excellent assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with the use of this compound.
Caption: Mechanism of this compound uncaging.
Caption: High-throughput screening workflow for CYP inhibitors.
Caption: Logical flow of CYP inhibition detection.
Experimental Protocols
Protocol 1: High-Throughput Screening of Cytochrome P450 (e.g., CYP1A2) Inhibition
Objective: To identify inhibitors of a specific CYP isoform from a compound library using a 384-well plate format.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant human CYP1A2 enzyme (e.g., in microsomes)
-
Firefly Luciferase
-
ATP (adenosine 5'-triphosphate)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Known CYP1A2 inhibitor (e.g., α-naphthoflavone) for positive control
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a daughter plate by diluting test compounds and controls to the desired screening concentration in an appropriate buffer.
-
Using an automated liquid handler or multichannel pipette, transfer a small volume (e.g., 1 µL) of each test compound, positive control, and vehicle control (DMSO) to separate wells of a 384-well assay plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X working solution of the CYP1A2 enzyme and this compound in potassium phosphate buffer. The final concentration of this compound should be at or near its Km for the enzyme, if known.
-
Add an equal volume (e.g., 10 µL) of the 2X enzyme/substrate solution to each well of the assay plate.
-
-
Initiation of the CYP Reaction:
-
Prepare a 2X NADPH regenerating system solution.
-
Add an equal volume (e.g., 10 µL) of the 2X NADPH regenerating system to each well to initiate the enzymatic reaction.
-
Mix the plate gently on a plate shaker.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.
-
-
Luminescence Detection:
-
Prepare a luciferase detection reagent containing firefly luciferase and ATP in a suitable buffer.
-
Add an equal volume (e.g., 20 µL) of the luciferase detection reagent to each well. This step also serves to stop the CYP reaction.
-
Incubate the plate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the vehicle control wells.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).
-
Protocol 2: Determination of IC50 Values for CYP Inhibitors
Objective: To determine the potency of a "hit" compound by generating a dose-response curve.
Procedure:
-
Serial Dilution of Inhibitor:
-
Prepare a series of dilutions of the hit compound in DMSO, typically covering a range of concentrations from nanomolar to micromolar.
-
-
Assay Setup:
-
Follow the same procedure as in Protocol 1, but instead of a single concentration of test compound, add the serially diluted inhibitor to the assay plate.
-
-
Data Analysis:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: In Vivo Imaging with Radiolabeled this compound (Conceptual)
Objective: To monitor luciferase gene expression in a tumor xenograft model in living mice using PET imaging.[1]
Materials:
-
[¹¹C]this compound (synthesized in a radiochemistry facility)
-
Tumor-bearing mice with luciferase-expressing cancer cells
-
Anesthesia (e.g., isoflurane)
-
PET scanner
-
Optical imaging system
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Position the mouse in the imaging scanner.
-
-
Radiotracer Injection:
-
Inject a bolus of [¹¹C]this compound intravenously.
-
-
PET and Optical Imaging:
-
Acquire dynamic PET scans over a period of time (e.g., 45 minutes) to monitor the biodistribution of the radiotracer.
-
Subsequently, perform optical imaging to detect the bioluminescent signal generated from the uncaged luciferin in the luciferase-expressing tumor.
-
-
Image Analysis:
-
Reconstruct the PET images and quantify the radiotracer uptake in the tumor and other organs.
-
Correlate the PET signal with the optical imaging data.
-
Conclusion
This compound is a valuable and versatile tool for drug discovery researchers. Its application in bioluminescent assays provides a sensitive, robust, and high-throughput method for identifying and characterizing modulators of cytochrome P450 enzymes. The protocols and data presented herein offer a comprehensive guide for the successful implementation of this technology in drug discovery workflows, ultimately contributing to the development of safer and more effective medicines.
References
Application Notes and Protocols: Monitoring Enzyme Activity with Caged Luciferin Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioluminescence imaging (BLI) is a highly sensitive and non-invasive technique widely used for monitoring biological processes in vitro and in vivo.[1][2][3] The firefly luciferase-luciferin system is the most common platform for BLI.[2][4][5] The core principle of the technology described here involves "caging" the D-luciferin substrate. A caging group is chemically attached to the luciferin molecule, typically at the 6'-hydroxyl or the carboxylic acid moiety, which blocks its interaction with the luciferase enzyme, thereby preventing light emission.[6][7] When a specific enzyme of interest is present, it recognizes and cleaves the caging group, releasing the active D-luciferin. This uncaged luciferin then serves as a substrate for firefly luciferase (Fluc), producing a bioluminescent signal that is directly proportional to the activity of the target enzyme.[1][8][9] This "turn-on" system provides a high signal-to-noise ratio, as light is only generated in the presence of the specific enzymatic activity.[3][6]
This approach offers a powerful tool for studying enzyme function in complex biological systems, from cell lysates to living animals, and has significant applications in drug discovery and disease diagnostics.[4][9][10]
Caption: General mechanism of enzyme-activated caged luciferin probes.
Featured Applications & Data
Caged luciferin probes have been developed for a variety of enzymes. The design strategy involves attaching a substrate moiety for the target enzyme to the luciferin core.[4][6] This section highlights probes for several well-characterized enzymes.
| Enzyme Target | Caged Luciferin Probe Name | Caging Group | Typical Concentration | Application Context | Reference Cell Lines |
| Nitroreductase (NTR) | Luntr | p-nitrobenzyl | 100 µM | Bacterial imaging, Prodrug activation studies | E. coli (BL21), HeLa |
| β-Galactosidase (β-gal) | Lugal | Galactose | 100 µM | Reporter gene assays, Cell-cell interaction studies | HeLa |
| Fatty Acid Amide Hydrolase (FAAH) | D-luciferin amide | Amide | 100 µM | Endogenous enzyme activity, Neuroscience | HeLa |
| Immunoproteasome (iCP) | m-ATMW-aLuc | 4-mer peptide | 10 - 25 µM | Inflammation studies, Proteasome inhibitor screening | Ramos, 4T1 |
| Alkaline Phosphatase | Luciferin-O-phosphate | Phosphate | Varies | In vitro assays | N/A |
| Aryl Sulfatase | Luciferin-O-sulfate | Sulfate | Varies | In vitro assays | N/A |
Experimental Protocols
Protocol 1: In Vitro Enzyme Activity Assay
This protocol is designed to quantify the activity of a purified enzyme using a caged luciferin probe in a multi-well plate format.
Materials:
-
Purified enzyme of interest
-
Caged luciferin probe
-
Recombinant Firefly Luciferase (e.g., from Photinus pyralis)
-
Luciferase Assay Buffer (containing ATP and Mg2+)
-
Assay Buffer specific to the enzyme of interest
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the caged luciferin probe in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the purified enzyme in its specific assay buffer.
-
Prepare the Luciferin Detection Reagent (LDR) by mixing recombinant luciferase in Luciferase Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well white plate, add 50 µL of the diluted enzyme solutions to respective wells. Include a "no-enzyme" control well containing only the assay buffer.
-
Add 50 µL of the caged luciferin probe solution (diluted in enzyme assay buffer to the desired final concentration) to all wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined period (e.g., 30-60 minutes). This time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Add 100 µL of the Luciferin Detection Reagent to each well.[5]
-
Immediately measure the bioluminescence using a luminometer. The integration time should be set to 1-10 seconds per well.
-
-
Data Analysis:
-
Subtract the background luminescence from the "no-enzyme" control wells.
-
Plot the background-corrected luminescence values against the enzyme concentration to determine the limit of detection and linear range of the assay.
-
Protocol 2: Cell-Based Enzyme Activity Assay
This protocol details the measurement of intracellular enzyme activity in live, cultured cells expressing firefly luciferase.
Caption: Experimental workflow for a typical cell-based enzyme assay.
Materials:
-
Mammalian cells engineered to stably express Firefly Luciferase (Fluc).
-
Caged luciferin probe.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
96-well white, clear-bottom tissue culture plates.
-
Bioluminescence imaging system or plate-reading luminometer.
Procedure:
-
Cell Plating:
-
Seed the luciferase-expressing cells into a 96-well white plate at a density of approximately 1 x 10^5 cells/well in 100 µL of complete medium.[8]
-
Culture the cells overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Cell Treatment (Optional):
-
If studying the modulation of enzyme activity, replace the medium with fresh medium containing the desired compounds (e.g., enzyme inhibitors or inducers) and incubate for the appropriate duration.
-
-
Probe Addition:
-
Prepare a working solution of the caged luciferin probe in culture medium or PBS. A typical final concentration is 100 µM.[8]
-
Add an equal volume of the probe solution to each well. For example, add 100 µL of a 2X probe solution to the 100 µL of medium already in the wells.
-
-
Incubation and Measurement:
-
Incubate the cells for a period determined by kinetic studies, typically ranging from 5 to 30 minutes, at 37°C.[8]
-
Immediately place the plate into a bioluminescence imaging system or luminometer and acquire the signal.
-
-
Data Analysis:
-
Quantify the total photon flux (photons/second) from each well.
-
Normalize the signal to control wells (e.g., untreated cells or cells lacking the target enzyme) to determine the fold-change in enzyme activity.
-
Protocol 3: In Vivo Bioluminescence Imaging
This protocol provides a general framework for monitoring enzyme activity in a living mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Mice bearing luciferase-expressing cells (e.g., tumor xenografts).
-
Caged luciferin probe, sterile solution.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (IVIS) or equivalent.
-
Sterile syringes and needles.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized animal onto the heated stage of the imaging system. Acquire a baseline image before probe injection.
-
-
Probe Administration:
-
Prepare a sterile solution of the caged luciferin probe in a vehicle suitable for injection (e.g., PBS). The typical dose for D-luciferin analogs is 150 mg/kg.[11][12]
-
Inject the probe via the desired route (e.g., intraperitoneal (i.p.) or intravenous (i.v.)). The route will affect the kinetics of signal generation.[11]
-
-
Bioluminescence Imaging:
-
Begin acquiring images immediately after injection. The peak signal time will vary depending on the probe, the enzyme, and the injection route, typically occurring between 10 and 25 minutes post-injection.[9][11]
-
Acquire a series of images over time (e.g., every 2-5 minutes for 30-60 minutes) to capture the full kinetic profile of the signal.
-
-
Data Analysis:
-
Define a Region of Interest (ROI) over the area of expected enzyme activity (e.g., the tumor).
-
Quantify the bioluminescent signal within the ROI as average radiance (photons/sec/cm²/sr).
-
Plot the signal intensity over time to determine the peak activity and total signal. Compare results between different treatment groups.
-
Caption: Signaling pathway for monitoring cell-cell proximity.[6]
References
- 1. escholarship.org [escholarship.org]
- 2. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02312C [pubs.rsc.org]
- 3. Activity-based bioluminescence probes for in vivo sensing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cage the firefly luciferin! – a strategy for developing bioluminescent probes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Caged aminoluciferin probe for bioluminescent immunoproteasome activity analysis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00148F [pubs.rsc.org]
- 6. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Constructing firefly luciferin bioluminescence probes for in vivo imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. sites.duke.edu [sites.duke.edu]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for a Coupled-Enzyme Dual-Luciferase Reporter Assay Utilizing D-Luciferin 6'-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dual-luciferase reporter (DLR) assay is a powerful and widely used tool in molecular and cellular biology for studying gene expression and regulation.[1][2] In a typical DLR assay, the activities of two different luciferases, commonly Firefly and Renilla luciferase, are measured sequentially from a single sample.[2][3] This allows for the normalization of the experimental reporter (Firefly) to an internal control (Renilla), which corrects for variations in transfection efficiency and cell viability, leading to more accurate and reliable data.[1][4]
This document describes a specialized application of the dual-luciferase system that employs D-Luciferin 6'-methyl ether, a pro-luciferin substrate. This compound is not a direct substrate for Firefly luciferase. Instead, it requires an initial enzymatic reaction to cleave the 6'-methyl ether group, which releases D-luciferin. The liberated D-luciferin can then be consumed by Firefly luciferase to produce a luminescent signal. This unique characteristic allows for the development of a coupled-enzyme reporter assay, where the activity of the primary enzyme of interest (e.g., a demethylase or a hydrolase) is linked to the light output of Firefly luciferase.
Principle of the Assay
This coupled-enzyme dual-luciferase assay is designed to measure the activity of a specific enzyme by using its ability to convert this compound into D-luciferin. The amount of light produced by the subsequent Firefly luciferase reaction is directly proportional to the activity of the primary enzyme. A second, independent luciferase, such as Renilla luciferase, is used as an internal control to normalize the results.
The key steps in this assay are:
-
Co-transfection: Cells are co-transfected with three plasmids:
-
An experimental reporter plasmid where the expression of the enzyme of interest (e.g., a specific hydrolase) is driven by a promoter under investigation.
-
A reporter plasmid with a constitutively expressed Firefly luciferase.
-
A control plasmid with a constitutively expressed Renilla luciferase.
-
-
Cell Lysis: Transfected cells are lysed to release the expressed enzymes.
-
First Luminescent Reaction (Experimental Reporter): The cell lysate is incubated with this compound. The enzyme of interest cleaves the methyl ether group, producing D-luciferin. The constitutively expressed Firefly luciferase then acts on the newly formed D-luciferin, generating a light signal that is measured by a luminometer.
-
Second Luminescent Reaction (Internal Control): A reagent containing the substrate for Renilla luciferase (coelenterazine) is added. This reagent also quenches the Firefly luciferase reaction. The light produced by the Renilla luciferase is then measured.
-
Data Normalization: The Firefly luciferase signal (representing the activity of the enzyme of interest) is normalized to the Renilla luciferase signal.
Advantages of the Coupled-Enzyme Approach
-
Direct Measurement of Enzymatic Activity: This method allows for the quantification of the enzymatic activity of a target protein in a cellular context, rather than just its expression level.
-
High Sensitivity: Luciferase-based assays are known for their exceptional sensitivity, allowing for the detection of low levels of enzyme activity.[5]
-
Versatility: This assay can be adapted to study any enzyme that can be engineered to act on this compound or other modified luciferins. For example, it has been used to create activity-based bioluminescent assays for serine hydrolases.[6][7]
-
Reduced Background: The use of a pro-luciferin substrate can lead to lower background signals compared to assays where the active substrate is present from the start.
Experimental Protocols
I. Cell Culture and Transfection
-
Cell Seeding: Seed mammalian cells in a 96-well, white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection. The optimal cell number will vary depending on the cell line.
-
Transfection: Co-transfect the cells with the three plasmids using a suitable transfection reagent according to the manufacturer's protocol. The recommended plasmid ratios may need to be optimized, but a starting point is a 10:10:1 ratio of the experimental reporter plasmid, the Firefly luciferase plasmid, and the Renilla luciferase control plasmid, respectively.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the reporter enzymes.
II. Reagent Preparation
-
Passive Lysis Buffer (1X): Prepare 1X Passive Lysis Buffer by diluting a 5X stock with deionized water.
-
Firefly Luciferase Reagent: Reconstitute lyophilized Firefly luciferase substrate in the supplied buffer. This reagent should contain this compound at an optimized concentration (e.g., 10-100 µM).
-
Renilla Luciferase Reagent (with Stop & Glo® functionality): Prepare the Renilla luciferase substrate solution according to the manufacturer's instructions. This reagent will also contain a component to quench the Firefly luciferase reaction.
III. Assay Procedure
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with 1X phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes on an orbital shaker with gentle agitation.
-
-
Luminometer Setup: Program the luminometer to perform a sequential dual-luciferase measurement with two injectors.
-
Injection 1: 100 µL of Firefly Luciferase Reagent.
-
Measurement 1: 2-second delay, followed by a 10-second integration of the Firefly luminescence.
-
Injection 2: 100 µL of Renilla Luciferase Reagent.
-
Measurement 2: 2-second delay, followed by a 10-second integration of the Renilla luminescence.
-
-
Measurement:
-
Place the 96-well plate into the luminometer.
-
Initiate the measurement program. The luminometer will automatically inject the reagents and record the luminescent signals from each well.
-
IV. Data Analysis
-
For each well, calculate the ratio of the Firefly luciferase reading to the Renilla luciferase reading. This normalized ratio represents the activity of the experimental enzyme of interest.
-
Compare the normalized ratios of the experimental conditions to the control conditions to determine the effect of the treatment or promoter activity on the enzyme of interest.
Data Presentation
Table 1: Illustrative Data from a Coupled-Enzyme Dual-Luciferase Assay
| Condition | Promoter Construct | Treatment | Raw Firefly RLU | Raw Renilla RLU | Normalized Ratio (Firefly/Renilla) | Fold Change vs. Control |
| 1 | Promoter X | Vehicle | 150,000 | 75,000 | 2.0 | 1.0 |
| 2 | Promoter X | Compound A | 600,000 | 78,000 | 7.7 | 3.85 |
| 3 | Promoter Y | Vehicle | 30,000 | 72,000 | 0.42 | 1.0 |
| 4 | Promoter Y | Compound A | 35,000 | 74,000 | 0.47 | 1.12 |
| 5 | No Promoter | Vehicle | 500 | 76,000 | 0.007 | - |
RLU: Relative Light Units
Visualizations
References
- 1. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-Luciferase® Reporter Assay System [worldwide.promega.com]
- 3. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 4. Luciferase Reporter Assay - Creative BioMart [creativebiomart.net]
- 5. Firefly luciferin methyl ester illuminates the activity of multiple serine hydrolases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Firefly luciferin methyl ester illuminates the activity of multiple serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low signal in D-Luciferin 6'-methyl ether assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers utilizing D-Luciferin 6'-methyl ether in their experiments. The content is tailored for researchers, scientists, and drug development professionals encountering low signal issues or seeking to optimize their assay performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a pro-luciferin substrate. By itself, it is not a substrate for firefly luciferase. However, it is designed to be a substrate for other enzymes, most notably cytochrome P450 (CYP) enzymes, that can perform an O-dealkylation reaction. In this reaction, the methyl group is removed from the 6'-position, converting the molecule into D-Luciferin. This newly formed D-Luciferin can then be utilized by firefly luciferase in the presence of ATP and oxygen to produce a stable, light-emitting signal. This two-step process allows for the measurement of the activity of the dealkylating enzyme.[1] It is also important to note that this compound can act as a potent inhibitor of firefly luciferase itself, with a reported IC50 of 0.1 µM.[2]
Q2: What are the primary applications for this compound?
A2: The primary application is in dual-assay systems to measure the activity of enzymes that possess O-dealkylase activity, such as various cytochrome P450 isoforms. These assays are often used in drug discovery and metabolism studies to screen for compounds that inhibit or induce CYP activity. The luminescent signal generated is directly proportional to the amount of D-Luciferin produced, and therefore, to the activity of the CYP enzyme.
Q3: What are the proper storage and handling conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of the compound. Lyophilized powder should be stored at -20°C under desiccating conditions and protected from light. Stock solutions can be prepared in DMSO and should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q4: Which cytochrome P450 enzymes are known to metabolize this compound?
A4: this compound (Luciferin-ME) is a known substrate for several human CYP enzymes. It is particularly effective for assaying the activity of CYP1A1, CYP1A2, and CYP1B1. The selectivity for these enzymes makes it a valuable tool for studying their specific functions and interactions with potential drug candidates.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to this compound assays.
Table 1: Substrate and Inhibitor Properties
| Parameter | Value | Source |
| Molecular Weight | 294.35 g/mol | [3] |
| Purity | >95% | |
| Solubility | Soluble in DMSO and water | |
| Firefly Luciferase Inhibition (IC50) | 0.1 µM | [2] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Temperature | Duration | Light Conditions | Source |
| -80°C | Up to 6 months | Protect from light | [2] |
| -20°C | Up to 1 month | Protect from light | [2] |
Table 3: Selectivity Profile for this compound (Luciferin-ME) with Human CYP Enzymes
| CYP Isoform | Relative Activity |
| CYP1A1 | +++ |
| CYP1A2 | +++ |
| CYP1B1 | +++ |
| CYP2C8 | + |
| CYP2C9 | +/- |
| CYP2C19 | +/- |
| CYP2D6 | - |
| CYP3A4 | + |
| CYP3A5 | +/- |
| CYP3A7 | +/- |
| Data interpretation based on graphical representation in existing literature. "+++" indicates high activity, "+" indicates moderate activity, "+/-" indicates low or negligible activity, and "-" indicates no significant activity. |
Visual Guides: Pathways and Protocols
Signaling Pathway
Caption: Reaction mechanism for this compound assays.
Experimental Workflow
Caption: General workflow for a cytochrome P450 activity assay.
Troubleshooting Low Signal
A low signal in a this compound assay can arise from issues in either the enzymatic de-methylation step or the subsequent luciferase detection step. The following guide will help you diagnose and resolve common problems.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting low signal issues.
Detailed Troubleshooting Q&A
Q5: My signal is very low or non-existent. Where should I start troubleshooting?
A5: First, determine if the issue lies with the luciferase detection step or the initial CYP reaction.
-
Test the Detection System: Run a positive control by adding a known concentration of standard D-Luciferin directly to your assay wells containing the Luciferin Detection Reagent. If you see a strong signal, your luciferase, ATP, and luminometer are working correctly, and the problem is likely with the CYP-mediated conversion.
-
No Signal with D-Luciferin Control: If the D-Luciferin control also yields a low signal, the issue is with the detection reagents or the instrument.
-
Reagent Integrity: Ensure the Luciferin Detection Reagent is properly reconstituted and has not expired. ATP is susceptible to degradation, so use fresh preparations.
-
Instrument Settings: Verify that your luminometer is set to the correct parameters, including appropriate integration time (typically 0.5-2 seconds) and gain settings. Ensure you are using an opaque, white-walled plate to maximize signal and prevent crosstalk.
-
Q6: My luciferase detection system is working, but I still have a low signal from my experimental wells. What's next?
A6: The problem likely lies within the initial cytochrome P450 reaction. Consider the following factors:
-
Enzyme Activity:
-
Source: Are you using a reliable source of active CYP enzymes (e.g., recombinant enzymes, liver microsomes)? Ensure the enzyme has not been inactivated by improper storage or multiple freeze-thaw cycles.
-
Concentration: You may need to increase the concentration of the CYP enzyme in the reaction.
-
Inhibition: Your test compound or vehicle (like DMSO at high concentrations) might be inhibiting the CYP enzyme. Run a control without your test compound to check for basal CYP activity.
-
-
Substrate and Cofactors:
-
This compound: Confirm the concentration and integrity of your substrate. It is light-sensitive and should be handled accordingly.
-
NADPH Regeneration System: The CYP enzyme requires NADPH as a cofactor. Ensure your NADPH regeneration system is active and providing a sustained supply of NADPH throughout the incubation.
-
-
Assay Conditions:
-
Incubation Time: The conversion of the pro-luciferin may require more time. Try increasing the incubation period for the CYP reaction (e.g., from 10 minutes to 30 or 60 minutes).
-
Temperature: Ensure the CYP reaction is incubated at the optimal temperature, typically 37°C.
-
Buffer Conditions: Verify that the pH and composition of your reaction buffer are optimal for your specific CYP enzyme.
-
Q7: I am seeing high variability between my replicate wells. What could be the cause?
A7: High variability is often due to technical inconsistencies.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzymes, substrates, or test compounds. Using a master mix for common reagents can help improve consistency.
-
Mixing: Inadequate mixing after reagent addition can lead to variable results. Ensure the plate is gently but thoroughly mixed after adding the CYP reaction mix and the Luciferin Detection Reagent.
-
Temperature Gradients: Avoid temperature gradients across the plate during incubation steps.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. Consider not using the outermost wells for critical samples or ensure proper plate sealing.
Experimental Protocols
General Protocol for Measuring CYP1A2 Activity using this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
1M KPO4 Buffer (pH 7.4): Prepare and sterilize.
-
4X CYP Reaction Mixture: For each 12.5 µL reaction, prepare a mix containing 4X the final concentration of your CYP1A2 enzyme preparation in KPO4 buffer.
-
This compound Stock: Prepare a concentrated stock solution in DMSO (e.g., 10-20 mM).
-
Substrate Working Solution: Dilute the stock solution to the desired final concentration in the appropriate buffer. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
NADPH Regeneration System: Prepare according to the manufacturer's instructions to yield a 2X final concentration.
-
Luciferin Detection Reagent: Reconstitute as per the manufacturer's protocol.
2. Assay Procedure (96-well plate format):
-
Add 12.5 µL of your test compound (or vehicle control) to the appropriate wells of a white, opaque 96-well plate.
-
Add 12.5 µL of the 4X CYP Reaction Mixture to each well. For a negative control, add a preparation lacking CYP activity.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the 2X NADPH Regeneration System to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes).
-
Stop the CYP reaction and initiate the luminescent reaction by adding 50 µL of the reconstituted Luciferin Detection Reagent to each well.
-
Mix the plate gently on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 20 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
References
Technical Support Center: Optimizing D-Luciferin 6'-methyl ether Concentration for Assays
Welcome to the technical support center for D-Luciferin 6'-methyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use and optimization of this compound in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of D-luciferin, the substrate for firefly luciferase. Its primary applications are twofold:
-
Firefly Luciferase Inhibitor: It acts as a potent inhibitor of firefly luciferase (PpyLuc) and can be used to modulate or inhibit the luciferase reaction.
-
Pro-luciferin Substrate: It serves as a "caged" luciferin, or pro-luciferin, in coupled enzyme assays. In the presence of specific enzymes, such as certain cytochrome P450 isozymes or other hydrolases, the 6'-methyl group is cleaved. This releases D-luciferin, which can then be used by firefly luciferase to produce a measurable bioluminescent signal. This allows for the indirect measurement of the activity of the enzyme that processes the this compound.
Q2: What is the mechanism of action of this compound as a luciferase inhibitor?
A2: this compound is a potent inhibitor of firefly luciferase with a reported IC50 of 0.1 µM.[1] It is believed to exert its inhibitory effect by competing with D-luciferin for binding to the active site of the luciferase enzyme.
Q3: How does this compound work as a substrate in a coupled assay?
A3: In a coupled assay, this compound is not a direct substrate for luciferase. Instead, it is first acted upon by another enzyme of interest (e.g., a cytochrome P450 or a hydrolase). This primary enzyme removes the methyl ether group, a process often referred to as O-dealkylation, to release D-luciferin. The newly formed D-luciferin then becomes a substrate for firefly luciferase in a subsequent reaction, generating a light signal that is proportional to the activity of the primary enzyme.
Q4: How should I store this compound?
A4: this compound is light-sensitive and should be protected from light during storage and handling. For long-term storage, it is recommended to store the solid compound at -20°C under desiccating conditions.
Troubleshooting Guides
Problem 1: Low or No Bioluminescent Signal in a Coupled Assay
This is a common issue when using this compound as a pro-luciferin substrate. The following troubleshooting steps can help identify the cause:
| Possible Cause | Troubleshooting Steps |
| Insufficient concentration of this compound | Increase the concentration of this compound in the assay. It is recommended to perform a concentration-response experiment to determine the optimal concentration for your specific enzyme and assay conditions. |
| Low activity of the primary enzyme (e.g., Cytochrome P450) | Ensure that the primary enzyme is active and present at a sufficient concentration. Check the storage and handling conditions of the enzyme. Consider running a positive control with a known substrate for your primary enzyme. |
| Sub-optimal assay conditions for the primary enzyme | Optimize the buffer composition, pH, and temperature for the primary enzyme reaction. Ensure that any necessary cofactors (e.g., NADPH for Cytochrome P450) are present at optimal concentrations. |
| Degradation of this compound or released D-luciferin | Prepare fresh solutions of this compound for each experiment. Protect all solutions from light. Once D-luciferin is released, it can be unstable, so the coupled luciferase reaction should be initiated promptly. |
| Inhibition of luciferase by components in the primary reaction mixture | Some components of the primary enzyme's reaction buffer may inhibit luciferase. It is advisable to perform a control experiment where D-luciferin is added directly to the primary reaction mixture (without this compound) to check for luciferase inhibition. If inhibition is observed, the composition of the primary reaction buffer may need to be adjusted. |
Problem 2: High Background Signal in a Coupled Assay
A high background signal can mask the true signal from your enzyme of interest and reduce the dynamic range of the assay.
| Possible Cause | Troubleshooting Steps |
| Contamination of this compound with D-luciferin | Use high-purity this compound. If contamination is suspected, you can pre-incubate the assay components without the primary enzyme to measure the background signal and subtract it from the experimental values. |
| Non-enzymatic conversion of this compound | Some components in the assay buffer or sample matrix may cause the non-enzymatic release of D-luciferin. Run a control reaction without the primary enzyme to quantify this background signal. |
| Autoluminescence of assay components | Some compounds or buffers can produce their own light. Measure the luminescence of all assay components individually to identify any sources of autoluminescence. |
| Instrumental noise | Ensure that the luminometer is functioning correctly and has a low background reading. Using white or opaque-walled microplates can help to reduce crosstalk between wells and minimize background.[2][3] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for a Coupled Hydrolase Assay
This protocol provides a general framework for determining the optimal concentration of this compound when used as a substrate for a hydrolase enzyme in a coupled bioluminescent assay.
Materials:
-
This compound
-
Purified hydrolase enzyme
-
Firefly luciferase
-
ATP
-
Assay buffer (optimized for the hydrolase)
-
96-well white, opaque-bottom microplate
-
Luminometer
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare serial dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of working concentrations. A typical starting range might be from 0.1 µM to 100 µM.
-
Set up the primary enzymatic reaction: In the wells of the microplate, add the hydrolase enzyme at a fixed concentration to each of the serially diluted this compound solutions. Include a "no enzyme" control for each concentration to measure background.
-
Incubate the primary reaction: Incubate the plate at the optimal temperature for the hydrolase for a predetermined amount of time (e.g., 30-60 minutes) to allow for the conversion of this compound to D-luciferin.
-
Prepare the luciferase detection reagent: Prepare a solution containing firefly luciferase and ATP in a suitable buffer.
-
Initiate the bioluminescent reaction: Add the luciferase detection reagent to each well of the microplate.
-
Measure luminescence: Immediately measure the bioluminescent signal using a luminometer.
-
Analyze the data: Subtract the background signal (from the "no enzyme" controls) from the corresponding experimental wells. Plot the net bioluminescent signal as a function of the this compound concentration to determine the optimal concentration that gives the highest signal-to-background ratio.
Protocol 2: Determining the IC50 of this compound for Firefly Luciferase
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for firefly luciferase.
Materials:
-
This compound
-
D-luciferin
-
Purified firefly luciferase
-
ATP
-
Assay buffer (e.g., Tris-HCl or similar, pH 7.8)
-
96-well white, opaque-bottom microplate
-
Luminometer
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare serial dilutions of the inhibitor: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations. A suggested starting range could be from 0.01 µM to 10 µM.
-
Prepare the luciferase reaction mix: Prepare a master mix containing firefly luciferase, D-luciferin (at a concentration close to its Km for luciferase, if known, or a standard concentration used in your lab), and ATP in the assay buffer.
-
Set up the inhibition assay: In the wells of the microplate, add the serially diluted this compound solutions. Include a "no inhibitor" control (vehicle only).
-
Initiate the reaction: Add the luciferase reaction mix to each well to start the reaction.
-
Measure luminescence: Immediately measure the bioluminescent signal using a luminometer.
-
Analyze the data: Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control. Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data
Table 1: Inhibitory Activity of this compound on Firefly Luciferase
| Parameter | Value | Reference |
| IC50 | 0.1 µM | [1] |
Note: The IC50 value can vary depending on the specific assay conditions, including the concentrations of D-luciferin and ATP.
Visualizations
Caption: Inhibition of firefly luciferase by this compound.
Caption: Workflow for a coupled bioluminescent assay.
Caption: Troubleshooting logic for low signal in coupled assays.
References
Technical Support Center: D-Luciferin Analogs & Bioluminescence Assays
Welcome to our technical support center for bioluminescence imaging. This guide provides detailed information on the use of D-Luciferin 6'-methyl ether and offers comprehensive troubleshooting advice for reducing background luminescence in your experiments.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used to reduce background luminescence in my luciferase assay?
A: This is a common point of confusion. This compound is not designed to reduce background luminescence. In fact, it is a non-luminescent analog of D-luciferin that acts as an inhibitor of firefly luciferase.[1] Its primary application is as a "caged" substrate in dual-reporter or secondary enzyme assays, most notably for measuring the activity of cytochrome P450 (CYP) enzymes.
Q2: How does this compound work in a cytochrome P450 assay?
A: this compound serves as a substrate for CYP enzymes. These enzymes possess dealkylase activity that cleaves the 6'-methyl ether bond. This enzymatic reaction releases standard D-Luciferin. The newly freed D-Luciferin can then be utilized by firefly luciferase in a separate, subsequent reaction to produce light. The intensity of the light produced is directly proportional to the amount of D-Luciferin released, and therefore, to the activity of the CYP enzyme. This two-step process allows for the specific measurement of CYP activity.
Q3: What is this compound's role as a luciferase inhibitor?
A: this compound can bind to the active site of firefly luciferase, preventing the binding of D-Luciferin and thus inhibiting the bioluminescent reaction. It has been shown to be a potent inhibitor of luciferase from the North American firefly Photinus pyralis (PpyLuc), with an IC50 of 0.1 µM.[1] This inhibitory action is due to non-specific interactions at both the ATP and luciferin-binding sites of the enzyme's active center.[1]
Q4: Are there alternative D-Luciferin analogs that can improve the signal-to-noise ratio?
A: Yes, several synthetic luciferin analogs have been developed to enhance bioluminescence signals for in vivo imaging. For instance, CycLuc1, a synthetic luciferin, has demonstrated superior brightness and tissue penetration compared to standard D-luciferin, allowing for the detection of low-level luciferase expression in deep tissues, such as the brain.[2][3] Other analogs have been designed to shift the emission wavelength to the near-infrared spectrum, which reduces signal attenuation by tissues and can improve the signal-to-background ratio.[4][5][6][7]
Troubleshooting Guide: Reducing Background Luminescence
High background can be a significant issue in bioluminescence imaging, masking the true signal from your reporter. Below are common causes and solutions to help you troubleshoot and minimize background luminescence.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in vitro | Plate Autofluorescence: White microplates can absorb ambient light and phosphoresce, creating a background signal.[8] | Use opaque, white-walled plates specifically designed for luminescence. Before use, "dark adapt" the plate by keeping it in a light-proof environment for at least 10 minutes to allow any absorbed energy to dissipate.[8] |
| Media Components: Phenol red and other components in cell culture media can contribute to background fluorescence.[9] | For the final imaging step, replace the standard culture medium with a phenol red-free medium or a clear buffered saline solution.[10] | |
| Substrate Auto-oxidation: Some luciferin analogs, like coelenterazine, can auto-oxidize in the absence of luciferase, leading to non-enzymatic light emission.[11] | Prepare fresh substrate solutions immediately before use. Keep substrate solutions protected from light and on ice.[12] While D-luciferin has low auto-oxidation, ensuring freshness is always good practice. | |
| Contamination: Bacterial or mycoplasma contamination in cell cultures can lead to endogenous enzymatic activity that may generate a background signal. | Maintain sterile technique. Regularly test cell lines for contamination. | |
| High Background Signal in vivo | Autofluorescence from Tissues: Endogenous molecules such as collagen, elastin, and NADH can fluoresce, contributing to background noise, particularly when using imaging systems with excitation light capabilities for other modalities.[9][10][13][14][15] | While true bioluminescence has a very low background because it doesn't require excitation light,[16] ensure that for multimodal imaging, appropriate spectral unmixing algorithms are used. If autofluorescence is a major issue, consider using luciferin analogs that emit in the near-infrared range (>600 nm), where tissue autofluorescence is lower.[5] |
| Animal Diet: Certain components in standard animal chow can be autofluorescent. | Switch animals to a purified, low-fluorescence diet for at least one week prior to imaging. | |
| Incomplete Substrate Clearance: Residual substrate from previous imaging sessions may not be fully cleared. | Allow sufficient time between imaging sessions for the substrate to be cleared from the animal's system. Perform a baseline image before injecting new substrate to ensure the background is at a minimum. |
Experimental Protocols
Protocol: Measuring Cytochrome P450 Activity using this compound
This protocol is a general guideline for a two-step assay to measure the activity of a specific cytochrome P450 enzyme (e.g., CYP3A4) in a biochemical assay.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP3A4) and control membranes (lacking CYP activity)
-
This compound (in a solvent like DMSO)
-
Potassium Phosphate Buffer (e.g., 1M, pH 7.4)
-
NADPH regeneration system
-
Luciferin Detection Reagent (containing luciferase, ATP, and necessary co-factors)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
Step 1: CYP450 Reaction (Conversion of this compound to D-Luciferin)
-
Prepare Reaction Mix: For each reaction, prepare a 4X CYP reaction mixture containing the CYP enzyme, Potassium Phosphate Buffer, and this compound. Prepare a parallel control reaction mix with the control membranes.[17]
-
Add Test Compounds: Pipette your test compounds (e.g., potential inhibitors) into the wells of the 96-well plate. For control wells, add the vehicle solvent.
-
Add CYP Reaction Mix: Add the 4X CYP reaction mixture to the appropriate wells.
-
Pre-incubate: Incubate the plate at 37°C for 10-20 minutes to allow test compounds to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the NADPH regeneration system to all wells.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). This is the period during which this compound is converted to D-Luciferin.
Step 2: Luciferase Reaction (Detection of D-Luciferin)
-
Equilibrate: Allow the reaction plate and the Luciferin Detection Reagent to equilibrate to room temperature.
-
Stop CYP Reaction & Start Luciferase Reaction: Add the Luciferin Detection Reagent to all wells. This reagent typically contains components that stop the CYP reaction and initiate the light-producing luciferase reaction.
-
Incubate: Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the plate in a luminometer. The resulting luminescence is proportional to the amount of D-Luciferin produced, and thus to the CYP450 activity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Red-shifted d-luciferin analogues and their bioluminescence characteristics - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. agilent.com [agilent.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. Bioluminescence Imaging: Basics and Practical Limitations | Radiology Key [radiologykey.com]
- 12. goldbio.com [goldbio.com]
- 13. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 14. Causes of Autofluorescence [visikol.com]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
- 16. Orthogonal bioluminescent probes from disubstituted luciferins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ulab360.com [ulab360.com]
effect of incubation time on D-Luciferin 6'-methyl ether conversion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of D-Luciferin 6'-methyl ether in bioluminescent assays.
Effect of Incubation Time on this compound Conversion
This compound is a proluciferin, a substrate that is converted into D-luciferin by the action of certain enzymes, such as cytochrome P450s (CYPs). The amount of light produced in a subsequent luciferase reaction is directly proportional to the amount of D-luciferin generated. Therefore, the incubation time for the enzymatic conversion is a critical parameter.
Quantitative Data on Conversion
The rate of conversion of this compound to D-luciferin is dependent on several factors, including enzyme concentration, substrate concentration, and temperature. Below is a table representing typical data from a time-course experiment measuring this conversion.
| Incubation Time (minutes) | This compound Converted (%) |
| 0 | 0 |
| 5 | 25 |
| 10 | 45 |
| 20 | 70 |
| 30 | 85 |
| 45 | 95 |
| 60 | 98 |
Note: This data is representative and the actual conversion rates may vary based on specific experimental conditions.
Experimental Protocols
Protocol for Time-Course Analysis of this compound Conversion
This protocol outlines a method to determine the effect of incubation time on the enzymatic conversion of this compound.
Materials:
-
This compound
-
Recombinant human cytochrome P450 enzyme (e.g., CYP3A4) and its reductase partner
-
NADPH regeneration system
-
Potassium phosphate buffer (pH 7.4)
-
Luciferin Detection Reagent (containing luciferase)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the CYP enzyme and its reductase in potassium phosphate buffer.
-
Prepare the NADPH regeneration system according to the manufacturer's instructions.
-
Reconstitute the Luciferin Detection Reagent as per the manufacturer's protocol.
-
-
Set up the Reaction:
-
In the wells of a white opaque 96-well plate, add the CYP enzyme mixture.
-
To initiate the reaction, add the this compound working solution to each well.
-
Immediately add the NADPH regeneration system to start the enzymatic conversion.
-
-
Incubation:
-
Incubate the plate at 37°C.
-
-
Time-Course Measurement:
-
At each designated time point (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes), stop the reaction in a set of wells by adding the Luciferin Detection Reagent. The Luciferin Detection Reagent contains components that will stop the CYP reaction and initiate the light-producing luciferase reaction.
-
Mix the contents of the wells gently.
-
-
Luminescence Reading:
-
Allow the luminescent signal to stabilize for approximately 20 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of D-luciferin produced.
-
Calculate the percentage of this compound converted at each time point relative to a positive control where a known amount of D-luciferin is added.
-
Visualizations
Caption: Experimental workflow for time-course analysis.
Caption: Conversion and detection pathway.
Troubleshooting and FAQs
Q1: I am seeing a very low or no luminescent signal. What could be the issue?
A1: There are several potential causes for a weak or absent signal:
-
Inactive Enzyme: Ensure that your cytochrome P450 enzyme and its reductase partner are active. Avoid repeated freeze-thaw cycles.
-
Missing Cofactors: The enzymatic conversion requires NADPH. Make sure your NADPH regeneration system is fresh and active. The luciferase reaction requires ATP and Mg2+.
-
Incorrect Incubation Time: The conversion of this compound to D-luciferin is time-dependent. You may need to optimize the incubation time for your specific enzyme and conditions. Refer to the time-course protocol above.
-
Degraded Substrate: Protect this compound and D-luciferin solutions from light to prevent degradation.[1] Prepare fresh working solutions for each experiment.
-
Low Transfection Efficiency (for cell-based assays): If you are using a cell-based model, low transfection efficiency of the luciferase reporter gene will result in a weak signal.[1]
Q2: My luminescent signal is very high and seems to be saturated. What should I do?
A2: A saturated signal can be due to several factors:
-
High Enzyme Concentration: Reduce the concentration of the CYP enzyme in your reaction.
-
Long Incubation Time: Shorten the incubation time to reduce the amount of D-luciferin produced.
-
High Substrate Concentration: While less common for saturation, ensure you are using an appropriate concentration of this compound.
-
Dilute the Sample: You can dilute your sample before adding the Luciferin Detection Reagent.[1]
Q3: I am observing high variability between my replicate wells. What could be the cause?
A3: High variability can be frustrating. Here are some common causes and solutions:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
-
Inconsistent Incubation Times: For time-course experiments, be precise when stopping the reaction in each well.
-
Well-to-Well Contamination: Be careful to avoid cross-contamination between wells.
-
Incomplete Mixing: Ensure all components are thoroughly mixed in each well.
-
Edge Effects in the Plate: To minimize edge effects, avoid using the outer wells of the 96-well plate or fill them with buffer.
Q4: How long should I incubate my reaction?
A4: The optimal incubation time depends on your specific experimental goals. For kinetic studies, you will need to perform a time-course experiment as described in the protocol above. For endpoint assays, a common starting point is 10-30 minutes, but this should be optimized for your system to ensure the reaction is within the linear range.
Q5: Can other enzymes convert this compound?
A5: Yes, while cytochrome P450s are commonly used, other dealkylating enzymes could potentially convert this compound to D-luciferin. It is important to characterize the specificity of the conversion in your experimental system if you are using complex biological samples like cell lysates or tissue homogenates.
References
stability issues of D-Luciferin 6'-methyl ether in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of D-Luciferin 6'-methyl ether in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the success of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability and use of this compound solutions.
Frequently Asked Questions (FAQs)
-
What is this compound and what are its primary applications? this compound is an analog of D-luciferin. It serves two main purposes in research:
-
Inhibitor of Firefly Luciferase: It acts as a potent competitive inhibitor of firefly luciferase (PpyLuc), with a reported IC50 of 0.1 µM.[1] This makes it a useful tool for studying the kinetics and mechanism of luciferase enzymes.
-
Substrate for Cytochrome P450: The methyl ether group can be removed by cytochrome P450 (CYP) enzymes through O-dealkylation, releasing D-luciferin.[2] The subsequent light production in the presence of luciferase is directly proportional to the CYP activity, making it a valuable substrate for studying CYP function and inhibition.[2]
-
-
How should I store this compound powder? The solid form of this compound should be stored under desiccating conditions at -20°C for long-term stability.[2]
-
How do I prepare a stock solution of this compound? this compound is soluble in DMSO and water. For a stock solution, dissolve the powder in high-quality, anhydrous DMSO. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
What are the recommended storage conditions for this compound stock solutions? For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the solutions from light.[1]
-
Is this compound sensitive to pH? While specific data for the 6'-methyl ether analog is limited, D-luciferin itself is known to be unstable at pH values below 6.5 and above 7.5.[3] It is advisable to maintain a pH between 7.0 and 7.8 for working solutions to minimize degradation.
Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Recommended Solution |
| No or low signal in Cytochrome P450 assay | Degradation of this compound solution. | Prepare fresh working solutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. Ensure the pH of the assay buffer is within the stable range (7.0-7.8). |
| Low Cytochrome P450 activity. | Optimize enzyme concentration and incubation time. Ensure all necessary cofactors (e.g., NADPH) are present at optimal concentrations. | |
| Inhibition of luciferase by components in the P450 reaction. | Run a control experiment by adding a known amount of D-luciferin to the completed P450 reaction mixture to check for luciferase inhibition. | |
| High background signal in Cytochrome P450 assay | Contamination of this compound with D-luciferin. | Use a high-purity grade of this compound. Run a control reaction without the CYP enzyme to determine the background luminescence. |
| Non-enzymatic conversion to D-luciferin. | Minimize exposure of the solution to light and elevated temperatures. Prepare solutions fresh before use. | |
| Inconsistent results in luciferase inhibition assays | Instability of this compound in the assay buffer. | Prepare fresh dilutions of the inhibitor for each experiment. Ensure the assay buffer pH is stable and optimal for the experiment. |
| Variability in pipetting or reagent concentrations. | Use calibrated pipettes and prepare master mixes for reagents where possible to ensure consistency across wells. |
Quantitative Data on Stability
| Compound | Solvent | Storage Temperature | Duration of Stability | Key Considerations |
| This compound | DMSO | -80°C | Up to 6 months | Protect from light; prepare single-use aliquots.[1] |
| DMSO | -20°C | Up to 1 month | Protect from light; prepare single-use aliquots.[1] | |
| D-luciferin (for reference) | Aqueous Buffer (pH 7.5-7.75) | 4°C | 8-24 hours | Protect from light; prepare fresh for optimal results. |
| Aqueous Buffer | -20°C or -80°C | Controversial, but frozen aliquots have been used for up to 6 months. | Avoid repeated freeze-thaw cycles. Unstable at pH < 6.5 or > 7.5.[3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solution
This protocol is adapted from methods used for analyzing the stability of D-luciferin and can be used to quantify the degradation of this compound over time.
-
Preparation of Standard Solutions:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution in the desired aqueous buffer (e.g., PBS, Tris-HCl) at the pH to be tested.
-
-
Incubation:
-
Aliquot the standard solutions into separate light-protected tubes for each time point and temperature to be tested.
-
Incubate the samples under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
-
Sample Analysis by HPLC:
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), take a sample and inject it into a High-Performance Liquid Chromatography (HPLC) system.
-
HPLC Conditions (example):
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at a wavelength appropriate for this compound (e.g., near its absorbance maxima). A fluorescence detector can also be used for higher sensitivity.
-
-
The peak corresponding to this compound should be identified based on its retention time from a freshly prepared standard.
-
-
Data Analysis:
-
Measure the peak area of the this compound at each time point.
-
Plot the percentage of the remaining compound against time.
-
From this data, the half-life (t½) of the compound under the tested conditions can be calculated.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz, illustrate key processes involving this compound.
Caption: Cytochrome P450 O-dealkylation of this compound.
Caption: Competitive inhibition of Firefly Luciferase by this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
interference of test compounds in D-Luciferin 6'-methyl ether assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Luciferin 6'-methyl ether and other luciferase-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in bioluminescent assays?
A1: this compound is a luciferin analog that acts as a potent inhibitor of firefly luciferase, with a reported IC50 of 0.1 µM.[1] It is often used in dual-assay systems, such as those coupling luciferase with cytochrome P450 activity. In such systems, the dealkylation of the methyl ether group by an enzyme like a dealkylase releases D-luciferin, which then becomes a substrate for luciferase, producing a light signal proportional to the dealkylase activity.
Q2: What are the common causes of interference from test compounds in luciferase assays?
A2: Test compounds can interfere with luciferase assays through several mechanisms:
-
Direct Inhibition of Luciferase: Many small molecules can directly inhibit the luciferase enzyme. Studies have shown that approximately 5-12% of compounds in large libraries can inhibit firefly luciferase (FLuc).[2][3][4] These inhibitors are often low molecular weight, planar structures.[4]
-
Signal Quenching: Colored compounds, particularly those that are red, blue, or black, can absorb the light produced by the bioluminescent reaction, leading to a decreased signal, especially at concentrations above 10µM.[2]
-
Luciferase Stabilization: Paradoxically, some luciferase inhibitors can lead to an increase in the luminescent signal in cell-based assays.[2] This occurs because inhibitor binding can protect the luciferase enzyme from degradation, extending its cellular half-life and leading to its accumulation.[2]
-
Light Scattering: Compounds that form aggregates can scatter light, which may interfere with signal detection.[2]
Q3: What is a counterscreen assay and why is it important?
A3: A counterscreen assay is a follow-up experiment designed to identify and eliminate false-positive or false-negative results from a primary screen. In the context of luciferase assays, a common counterscreen is to test "hit" compounds from a primary screen against purified luciferase enzyme in a biochemical assay. This helps determine if the compound's activity is due to modulation of the biological target of interest or direct interference with the luciferase reporter.[2] Using an orthogonal reporter, such as Renilla luciferase or NanoLuc, is another powerful strategy to differentiate true hits from luciferase inhibitors.[2]
Q4: Can test compounds affect different types of luciferases (e.g., Firefly vs. Renilla) differently?
A4: Yes, the effect of interfering compounds can be highly specific to the type of luciferase used. For example, a study on isoflavonoids showed that while several of these compounds inhibited firefly luciferase, none of them had an effect on Renilla luciferase.[4] This highlights the importance of using orthogonal reporters to validate findings from a primary screen. Similarly, some potent inhibitors of firefly luciferase show no significant inhibition of Renilla luciferase.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound and other luciferase-based assays.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Inactive Reagents: Luciferin and coelenterazine can degrade over time.[6] 2. Low Transfection Efficiency: Insufficient expression of the luciferase reporter gene. 3. Weak Promoter: The promoter driving luciferase expression is not strong enough.[6] 4. Enzyme Inhibition: The test compound is inhibiting luciferase.[2] | 1. Use freshly prepared luciferin and coelenterazine; store them on ice and protected from light.[6] 2. Optimize the ratio of transfection reagent to DNA.[6] 3. Consider using a stronger promoter (e.g., CMV or SV40) if the signal is too low.[7] 4. Perform a counterscreen with purified luciferase to confirm inhibition. |
| High Signal / Signal Saturation | 1. High Luciferase Expression: Over-transfection of the reporter plasmid or use of a very strong promoter.[7] 2. Luciferase Stabilization: The test compound may be an inhibitor that stabilizes the enzyme, causing it to accumulate.[2] | 1. Reduce the amount of plasmid DNA used for transfection or dilute the cell lysate before reading.[1] 2. Be aware that luciferase inhibitors can paradoxically increase the signal in cell-based assays. Confirm with a biochemical inhibition assay.[2] |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes of reagents or cell lysates. 2. Inconsistent Cell Numbers: Variation in the number of cells seeded per well. 3. Reagent Instability: Degradation of reagents over the course of the experiment.[6] | 1. Use a calibrated multichannel pipette and prepare a master mix for reagents.[6] 2. Ensure a homogenous cell suspension when plating. 3. Use freshly prepared reagents and consider using a luminometer with an injector for consistent timing.[6] |
| Suspected False Positive | 1. Direct Luciferase Inhibition: The compound inhibits luciferase rather than the intended biological target.[3] 2. Compound Autofluorescence: The compound itself emits light, although this is less common in bioluminescence assays.[8] | 1. Perform a counterscreen using purified luciferase enzyme. 2. Run an orthogonal assay with a different reporter system (e.g., Renilla or NanoLuc luciferase).[2] 3. Measure the luminescence of the compound in the absence of luciferase. |
| Suspected False Negative | 1. Signal Quenching: The compound absorbs the light emitted by the reaction.[2] 2. Cytotoxicity: The compound is toxic to the cells, leading to reduced luciferase expression. | 1. Visually inspect the compound for color. Test for quenching by adding the compound to a reaction with a known amount of light output. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel. |
Quantitative Data on Compound Interference
The following tables summarize the inhibitory concentrations (IC50) of various compounds on firefly luciferase.
Table 1: IC50 Values of Selected Firefly Luciferase Inhibitors
| Compound | IC50 (µM) | Reference |
| This compound | 0.1 | [1][5] |
| Fluc-IN-1 | 0.00025 | [5] |
| Compound 48 | 0.00025 | [9] |
| Compound 24 | 0.0005 | [9] |
| Compound 17 | 0.0005 | [9] |
| GW632046X | 0.58 | [5] |
| Biochanin A | 0.64 | [4] |
| Firefly luciferase-IN-2 | 0.15 | [5] |
| Formononetin | 3.88 | [4] |
| Resveratrol | 4.94 | [4] |
| Calycosin | 4.96 | [4] |
Table 2: Inhibition of Firefly Luciferase by Isoflavonoids at Different Concentrations
| Compound | % Inhibition at 1 µM | % Inhibition at 10 µM | % Inhibition at 100 µM | Reference |
| Biochanin A | 62.4% | - | - | [4] |
| Formononetin | 32.4% | - | - | [4] |
| Glycitein | - | 30.1% | - | [4] |
| Calycosin | - | 66.2% | - | [4] |
| Prunetin | - | 40.7% | - | [4] |
| Daidzein | - | - | 60.9% | [4] |
| Genistein | - | - | 71.2% | [4] |
Note: A '-' indicates that significant inhibition was not observed at that concentration in the cited study.
Experimental Protocols
Protocol 1: Cell-Based Luciferase Reporter Assay
This protocol is a general guideline for measuring luciferase activity in cultured cells.
-
Cell Culture and Transfection:
-
Seed cells in a 96-well white, clear-bottom plate.
-
Transfect cells with the firefly luciferase reporter plasmid. For normalization, a Renilla luciferase plasmid can be co-transfected.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After the desired incubation period (e.g., 24-48 hours), remove the media and wash the cells with PBS.
-
Add 1X passive lysis buffer to each well and incubate on a shaker for 15-20 minutes at room temperature.[10]
-
-
Luminescence Measurement:
-
Add the luciferase assay reagent to the lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
If using a dual-luciferase system, subsequently add the Stop & Glo® reagent and measure Renilla luminescence.[10]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Express the results as a percentage of the vehicle control.
-
Protocol 2: Biochemical Firefly Luciferase Inhibition Assay (Counterscreen)
This protocol is used to determine if a compound directly inhibits the firefly luciferase enzyme.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA).[10]
-
Prepare stock solutions of ATP, D-luciferin, and purified firefly luciferase enzyme.
-
Prepare a serial dilution of the test compound in DMSO, and then dilute further into the reaction buffer.
-
-
Assay Procedure:
-
In a white 96-well plate, add the test compound dilution or vehicle control.
-
Add the purified firefly luciferase enzyme and incubate for 15-30 minutes at room temperature.[10]
-
-
Initiate the Reaction:
-
Add a solution containing ATP and D-luciferin.
-
-
Luminescence Measurement:
-
Immediately measure the luminescence using a luminometer.[10]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
If desired, calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Firefly Luciferase Bioluminescence Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. youtube.com [youtube.com]
- 9. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
optimizing buffer conditions for D-Luciferin 6'-methyl ether assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing D-Luciferin 6'-methyl ether in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a pro-luciferin substrate. By itself, it is not a substrate for firefly luciferase. However, it can be enzymatically converted into D-luciferin by enzymes such as cytochrome P450 (CYP) dealkylases or other hydrolases. The produced D-luciferin can then be used by firefly luciferase to generate a light signal in the presence of ATP and Mg2+. This makes this compound a useful tool for developing coupled assays to measure the activity of these enzymes.[1]
Q2: Can this compound inhibit the luciferase reaction?
Yes, this compound can act as a potent inhibitor of firefly luciferase from Photinus pyralis (PpyLuc), with a reported IC50 of 0.1 µM.[2] It is thought to have non-specific interactions at both the ATP- and luciferin-binding sites of the luciferase active site.[2] This is a critical consideration when designing and optimizing coupled assays.
Q3: What are the key buffer components for a this compound coupled assay?
A typical assay buffer will contain the following components:
-
Buffer: A suitable buffer to maintain the optimal pH for both the primary enzyme (e.g., CYP or hydrolase) and the secondary enzyme (luciferase). Tris or phosphate buffers are commonly used.
-
This compound: The pro-luciferin substrate.
-
Firefly Luciferase: The reporter enzyme.
-
ATP: A critical cofactor for the luciferase reaction.
-
Magnesium (Mg2+): Another essential cofactor for the luciferase reaction.
-
Cofactors for the primary enzyme: For example, an NADPH regeneration system is required for CYP enzyme activity.
Troubleshooting Guide
Problem 1: Weak or no luminescent signal.
| Possible Cause | Troubleshooting Steps |
| Suboptimal buffer conditions | Ensure the pH of the buffer is optimal for both the primary enzyme and luciferase. The optimal pH for firefly luciferase is typically between 7.4 and 8.0.[3] |
| Insufficient ATP or Mg2+ concentration | Titrate the concentrations of ATP and Mg2+ to find the optimal levels for your specific assay conditions. |
| Degraded reagents | Ensure that all reagents, especially ATP and luciferase, are properly stored and have not expired. Avoid multiple freeze-thaw cycles of D-luciferin solutions.[4] |
| Low primary enzyme activity | Verify the activity of your primary enzyme (e.g., CYP or hydrolase) using a known positive control or an alternative assay method. |
| Inhibition of luciferase by this compound | The concentration of this compound may be too high, leading to inhibition of the luciferase enzyme. Perform a dose-response experiment to determine the optimal concentration of the pro-luciferin substrate. |
| Low transfection efficiency (for cell-based assays) | If you are using a reporter gene assay, optimize your transfection conditions.[4][5] |
Problem 2: High background signal.
| Possible Cause | Troubleshooting Steps |
| Contamination of reagents with D-luciferin | Ensure that your this compound stock is not contaminated with D-luciferin. |
| Spontaneous hydrolysis of this compound | Assess the stability of this compound in your assay buffer over time. |
| Contamination of control samples | Use fresh pipette tips for each well and avoid cross-contamination.[6] |
| Autoluminescence | Measure the background luminescence of your samples before the addition of the substrate. |
Problem 3: High variability between replicates.
| Possible Cause | Troubleshooting Steps |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. Prepare a master mix for your working solution to minimize pipetting variations.[4] |
| Inconsistent incubation times | Ensure all samples are incubated for the same duration. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or ensure proper sealing to prevent evaporation. |
| Cell plating inconsistencies (for cell-based assays) | Ensure a uniform cell density in all wells. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Key Reagents
| Reagent | Typical Concentration Range | Notes |
| This compound | 1 - 50 µM | Optimal concentration should be determined empirically to balance substrate availability and potential luciferase inhibition. |
| ATP | 0.5 - 5 mM | Ensure ATP is in excess for the luciferase reaction. |
| Mg2+ | 1 - 10 mM | Essential cofactor for luciferase. |
| Firefly Luciferase | Varies | The optimal concentration depends on the specific activity of the enzyme preparation. |
| Primary Enzyme (e.g., CYP3A4) | 0.1 pmol per well | For in vitro assays.[1] |
Table 2: Optimal pH Ranges for Luciferase Activity
| Luciferase Type | Optimal pH Range |
| Firefly Luciferase (Photinus pyralis) | 7.4 - 8.0 |
| Mutant Firefly Luciferases | Can have altered pH optima, some with improved stability at acidic pH.[3] |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 (CYP) Activity Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
White, opaque 96-well plates
-
Recombinant CYP enzyme (e.g., CYP3A4)
-
This compound
-
Firefly Luciferase
-
ATP
-
MgSO4
-
NADPH regeneration system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Luminometer
Procedure:
-
Prepare the 4X CYP Reaction Mixture: In potassium phosphate buffer, prepare a 4X concentrated solution containing the recombinant CYP enzyme and this compound.
-
Prepare the 2X NADPH Regeneration System: Prepare a 2X concentrated solution of the NADPH regeneration system in potassium phosphate buffer.
-
Prepare the Luciferase Detection Reagent: Prepare a solution containing firefly luciferase, ATP, and MgSO4 in the appropriate assay buffer.
-
Add Test Compounds: To each well of the 96-well plate, add your test compounds or vehicle control.
-
Add CYP Reaction Mixture: Add the 4X CYP reaction mixture to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate the CYP Reaction: Add the 2X NADPH regeneration system to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the Reaction and Detect Luminescence: Add the Luciferase Detection Reagent to each well. This will stop the CYP reaction and initiate the luciferase reaction.
-
Read Luminescence: Immediately measure the luminescence using a luminometer.
Protocol 2: In Vitro Hydrolase Activity Assay
This protocol is a general guideline and may need to be optimized for specific hydrolases.
Materials:
-
White, opaque 96-well plates
-
Purified hydrolase enzyme
-
This compound
-
Firefly Luciferase
-
ATP
-
MgSO4
-
Assay buffer (e.g., Tris or HEPES, pH optimized for the hydrolase)
-
Luminometer
Procedure:
-
Prepare the Reaction Mix: In the assay buffer, prepare a reaction mix containing the hydrolase enzyme and this compound.
-
Prepare the Luciferase Detection Reagent: Prepare a solution containing firefly luciferase, ATP, and MgSO4 in the appropriate assay buffer.
-
Add Test Compounds: To each well of the 96-well plate, add your test compounds or vehicle control.
-
Initiate the Hydrolase Reaction: Add the reaction mix to each well.
-
Incubate: Incubate the plate at the optimal temperature for the hydrolase for a predetermined amount of time.
-
Detect Luminescence: Add the Luciferase Detection Reagent to each well.
-
Read Luminescence: Immediately measure the luminescence using a luminometer.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: D-Luciferin 6'-methyl ether vs. Luciferin-BE for Cytochrome P450 Assays
For researchers, scientists, and drug development professionals, selecting the optimal substrate for Cytochrome P450 (CYP) assays is critical for generating reliable and reproducible data. This guide provides an objective comparison of two luciferin-based substrates, D-Luciferin 6'-methyl ether and Luciferin-BE, to aid in the selection process for CYP inhibition and induction studies.
Both this compound and Luciferin-BE are proluminogenic substrates that are derivatives of D-luciferin, the substrate for firefly luciferase. In the presence of CYP enzymes, these derivatives are metabolized to D-luciferin, which is then available to react with luciferase, producing a luminescent signal directly proportional to CYP activity. This "glow-type" luminescence assay format offers high sensitivity and a large dynamic range, making it a popular choice for high-throughput screening.
Mechanism of Action
The fundamental principle behind both substrates involves a two-step enzymatic reaction. First, a CYP enzyme metabolizes the luciferin derivative, removing a specific chemical group to generate D-luciferin. In the second step, the newly formed D-luciferin acts as a substrate for firefly luciferase, which, in the presence of ATP and oxygen, catalyzes a reaction that produces light.
Product Performance Comparison
While both substrates operate on a similar principle, their specificities and reported performance characteristics differ.
| Feature | This compound | Luciferin-BE |
| Primary Described Use | Dual-reporter assays for monitoring both gene expression (luciferase) and CYP activity ("dealkylase"). | Direct measurement of CYP activity, particularly for CYP3A4. |
| CYP Isoform Selectivity | Described as a substrate for "dealkylase" activity. It is a known substrate for CYP26A1, though with a relatively low conversion rate.[1] Specificity across a broad panel of CYPs is not well-documented in publicly available literature. | Reacts with CYP3A4, CYP3A5, CYP3A7, and CYP4F12. |
| Kinetic Parameters | Specific Km and Vmax values for metabolism by key human CYP isoforms are not readily available in published literature. | For CYP3A4, the S50 (substrate concentration at half-maximal velocity) is approximately 50 µM. Atypical Michaelis-Menten kinetics are often observed with CYP3A4. |
| Inhibitor IC50 Values | IC50 values for standard CYP inhibitors using this substrate are not widely reported. | IC50 values for known CYP3A4 inhibitors have been determined and correlate with values from other methods. For example, with ketoconazole, the IC50 is in the nanomolar range. |
Experimental Protocols
Below are generalized protocols for performing a CYP inhibition assay using either this compound or Luciferin-BE with recombinant human CYP enzymes.
Experimental Workflow
Materials
-
This compound or Luciferin-BE
-
Recombinant human CYP enzyme (e.g., CYP3A4)
-
NADPH regeneration system
-
Potassium phosphate buffer (pH 7.4)
-
Luciferin detection reagent (containing luciferase, ATP, and buffer)
-
Test compounds (potential inhibitors) and known inhibitors (e.g., ketoconazole for CYP3A4)
-
96-well white, opaque plates
-
Luminometer
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the proluciferin substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the CYP enzyme in potassium phosphate buffer.
-
Prepare serial dilutions of the test compounds and known inhibitors.
-
Prepare the NADPH regeneration system according to the manufacturer's instructions.
-
Reconstitute the luciferin detection reagent as per the manufacturer's protocol.
-
-
Assay Plate Setup:
-
Add 10 µL of the test compound or control vehicle to the appropriate wells of a 96-well plate.
-
Add 20 µL of the CYP enzyme working solution to each well.
-
Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
-
CYP Reaction Initiation:
-
To initiate the reaction, add 10 µL of the proluciferin substrate working solution to each well.
-
Immediately add 10 µL of the prepared NADPH regeneration system to each well. The final reaction volume is 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Luminescence Detection:
-
Stop the CYP reaction and initiate the luciferase reaction by adding 50 µL of the luciferin detection reagent to each well.
-
Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Summary and Recommendations
Luciferin-BE is a well-characterized substrate for assessing the activity of specific CYP isoforms, most notably CYP3A4. Its selectivity profile is documented, and kinetic parameters are available, providing a solid foundation for quantitative inhibition and induction studies. For researchers focused on CYP3A-mediated drug metabolism, Luciferin-BE and its more recently developed analogs offer a sensitive and reliable assay system.
This compound , on the other hand, is primarily positioned for use in dual-reporter or multiplexed assays where both a primary reporter (like firefly luciferase) and CYP-mediated demethylation need to be monitored. While it is a substrate for some CYP enzymes, the lack of extensive characterization of its selectivity and kinetics across the major human CYP isoforms makes it a less direct choice for routine CYP profiling compared to more specifically designed luciferin derivatives. Researchers interested in its application should be prepared to perform more extensive initial characterization for their specific CYP of interest.
References
A Head-to-Head Battle for P450 Activity: D-Luciferin 6'-methyl ether vs. Fluorescent Probes
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal probe for cytochrome P450 activity assays.
In the critical field of drug metabolism and toxicology, the accurate measurement of cytochrome P450 (P450) enzyme activity is paramount. These enzymes play a central role in the biotransformation of a vast array of xenobiotics, including drugs, and their activity can significantly influence a compound's efficacy and toxicity. For decades, fluorescent probes have been the workhorses for high-throughput screening of P450 inhibition and induction. However, the emergence of luminogenic probes, such as D-Luciferin 6'-methyl ether, presents a powerful alternative with distinct advantages. This guide provides an objective comparison of these two classes of probes, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.
At a Glance: Key Differences and Performance Metrics
The fundamental difference between these two probe types lies in their signal generation. Fluorescent probes are metabolized by P450 enzymes from a non-fluorescent or weakly fluorescent state to a highly fluorescent product. In contrast, luminogenic probes like this compound are converted by P450s into luciferin, which then serves as a substrate for the enzyme luciferase to produce a light signal. This distinction in mechanism underpins the varying performance characteristics of each probe type.
Luminogenic assays, particularly those based on luciferin, are renowned for their high sensitivity and low background interference.[1][2] The absence of an external excitation light source, which is required for fluorescence, eliminates the issue of autofluorescence from test compounds and biological matrices, leading to a superior signal-to-noise ratio.[1] For instance, the P450-Glo™ assays, which utilize luciferin derivatives, have demonstrated significantly higher sensitivity compared to traditional fluorescent assays.[3][4] One study highlighted that a luciferin-based probe for CYP3A4 (Luciferin-IPA) is substantially more sensitive than fluorescent counterparts like BOMR and BFC.[3] This enhanced sensitivity allows for the use of lower enzyme concentrations, which can be more physiologically relevant and cost-effective.[4]
Fluorescent probes, on the other hand, represent a well-established and cost-effective technology with a broad portfolio of substrates available for various P450 isoforms.[5][6] Their straightforward workflow and compatibility with standard fluorescence plate readers make them a popular choice for high-throughput screening.[5] However, challenges such as spectral overlap between the probe and test compounds can lead to inaccurate results.[1][7]
Quantitative Data Comparison
The following tables summarize key performance data for D-luciferin-based probes and common fluorescent probes across various P450 isoforms. It is important to note that a direct, comprehensive side-by-side comparison across all isoforms is not always available in the literature, and assay conditions can influence results.
Table 1: Sensitivity and Assay Quality
| Parameter | D-Luciferin-Based Probes (P450-Glo™) | Fluorescent Probes | References |
| General Sensitivity | Very High | Moderate to High | [1][3][4] |
| Limit of Detection (LOD) | e.g., < 0.16 pmol CYP3A4 | Generally higher than luminogenic probes | [3] |
| Signal-to-Noise Ratio | High | Moderate (can be affected by background) | [1][2] |
| Z'-factor | Typically > 0.8 | Variable, can be > 0.5 | [1][8] |
Table 2: Kinetic Parameters for Specific P450 Isoforms
| P450 Isoform | Probe | Type | Km (µM) | Vmax or kcat | References |
| CYP1A2 | 7-Ethoxyresorufin (EROD) | Fluorescent | 0.162 | 0.028 nmol/mg/min | [9] |
| CYP1A2 | 7-Methoxyresorufin (MROD) | Fluorescent | 0.13 | 0.038 nmol/mg/min | [9] |
| CYP3A4 | Proluciferin Acetal | Luminogenic | 2.88 | 5.87 pmol/min/pmol enzyme | [10] |
| CYP3A4 | 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) | Fluorescent | Varies | Varies | [3] |
| CYP2C9 | 7-Methoxy-4-(trifluoromethyl)coumarin (MFC) | Fluorescent | Varies | Varies | [11] |
| CYP2D6 | 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) | Fluorescent | Varies | Varies | [11] |
Signaling Pathways and Experimental Workflows
The metabolic activation of both probe types follows the general catalytic cycle of cytochrome P450 enzymes. The key distinction lies in the subsequent signal generation step.
The experimental workflow for both assay types is generally straightforward and amenable to high-throughput screening in multi-well plate formats.
Experimental Protocols
Key Experiment: In Vitro P450 Inhibition Assay (Biochemical)
This protocol provides a general framework for assessing the inhibitory potential of a test compound on a specific P450 isoform using either a luminogenic or fluorescent probe.
Materials:
-
Recombinant human P450 enzyme (e.g., in microsomes)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
This compound or a specific fluorescent probe
-
Test compound (potential inhibitor)
-
For luminogenic assays: Luciferin detection reagent (containing luciferase and ATP)
-
96-well microplates (opaque white for luminescence, black for fluorescence)
-
Plate reader with luminescence or fluorescence detection capabilities
Procedure:
-
Prepare Reagents: Prepare stock solutions of the P450 enzyme, NADPH regenerating system, probe substrate, and test compound in appropriate solvents.
-
Reaction Setup: In a multi-well plate, add the potassium phosphate buffer, P450 enzyme, and the test compound at various concentrations. Include a vehicle control (no inhibitor) and a background control (no enzyme).
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the test compound to interact with the enzyme.
-
Initiate Reaction: Start the metabolic reaction by adding the probe substrate and the NADPH regenerating system to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Signal Detection:
-
For Luminogenic Assays: Add the luciferin detection reagent to each well to stop the P450 reaction and initiate the light-producing reaction. After a short incubation at room temperature to stabilize the signal, measure the luminescence.
-
For Fluorescent Assays: The reaction can be stopped (e.g., with acetonitrile) or read kinetically. Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percent inhibition of P450 activity for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Logical Relationships and Considerations
The choice between a luminogenic and a fluorescent probe is not merely a technical preference but a strategic decision based on the specific research question and experimental constraints.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 8. Evaluation of Luminogenic Substrates as Probe Substrates for Bacterial Cytochrome P450 Enzymes: Application to Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validating P450-Glo™ Assays with D-Luciferin Derivatives: A Comparative Guide
The P450-Glo™ assays provide a robust and sensitive method for measuring the activity of cytochrome P450 (CYP) enzymes, crucial components in drug metabolism and toxicology studies. These assays utilize luminogenic derivatives of D-luciferin, such as D-Luciferin 6'-methyl ether, which are converted by specific CYP isozymes into luciferin. The subsequent addition of a luciferin detection reagent containing luciferase generates a luminescent signal directly proportional to the CYP enzyme's activity. This guide offers a detailed comparison of the P450-Glo™ assay with alternative methods, supported by experimental data and protocols to aid researchers in selecting the most suitable assay for their needs.
The P450-Glo™ Assay Principle
The P450-Glo™ Assay is a two-step process. In the first step, a luminogenic substrate, a derivative of D-luciferin, is incubated with a CYP enzyme preparation (e.g., recombinant enzymes or liver microsomes) and NADPH. The CYP enzyme specifically metabolizes the substrate, converting it into luciferin. In the second step, a luciferin detection reagent is added, which simultaneously stops the CYP reaction and initiates a light-producing reaction catalyzed by luciferase.[1][2][3] The intensity of the luminescent signal is directly proportional to the amount of luciferin produced, and therefore, to the activity of the CYP enzyme.[4][5]
Experimental Protocol: P450-Glo™ Assay Validation
This protocol outlines the general steps for validating a P450-Glo™ assay using a D-luciferin derivative.
Materials:
-
P450-Glo™ Assay Kit (containing luminogenic substrate, Luciferin Detection Reagent, and reconstitution buffer)[2]
-
Recombinant human CYP enzyme or liver microsomes
-
NADPH Regeneration System[2]
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (inhibitors or inducers)
-
Opaque 96-well plates[6]
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the Luciferin Detection Reagent by adding the provided reconstitution buffer.[7]
-
Prepare the luminogenic substrate to the desired concentration in an appropriate solvent.
-
Prepare the NADPH Regeneration System according to the manufacturer's instructions.[7]
-
Prepare a 4X CYP reaction mixture containing the CYP enzyme in potassium phosphate buffer.[7][8]
-
-
Assay Setup:
-
Initiation and Incubation:
-
Signal Detection:
Performance Data: P450-Glo™ Assays
The P450-Glo™ assays are known for their high sensitivity, allowing for the use of lower enzyme concentrations compared to other methods.[2][4] This not only provides a cost-saving benefit but also enables more accurate kinetic analysis.[2]
| Parameter | P450-Glo™ Assay Performance | Reference |
| Sensitivity | High, with a large signal-to-noise ratio at low enzyme concentrations (e.g., 0.3 nM CYP3A4). | [4] |
| IC50 Values | Dose-dependent inhibition observed with known inhibitors, yielding IC50 values comparable to published data from other methods. | [1][6] |
| DMSO Tolerance | Some substrates, like Luciferin-PPXE, show high tolerance to DMSO, a common solvent for test compounds. | [2] |
| Assay Window | Large dynamic range and low background levels contribute to a robust assay window. | [6] |
Alternative Methods for CYP450 Activity Measurement
While P450-Glo™ assays offer significant advantages, other methods are also widely used in drug metabolism studies.
1. Fluorescence-Based Assays: These assays employ fluorogenic substrates that are converted by CYP enzymes into fluorescent products. The increase in fluorescence intensity is proportional to the enzyme activity.
References
Decoding the Substrate Promiscuity of D-Luciferin 6'-methyl ether: A Comparative Guide for CYP Isoform Cross-Reactivity
For researchers, scientists, and drug development professionals navigating the complexities of cytochrome P450 (CYP) enzyme activity, the choice of a suitable probe substrate is paramount. D-Luciferin 6'-methyl ether, also known as Luciferin-ME, is a luminogenic substrate frequently employed in CYP assays due to its broad reactivity. This guide provides a comprehensive comparison of its cross-reactivity with various human CYP isoforms, supported by experimental data and detailed protocols to aid in the design and interpretation of metabolism studies.
Comparative Analysis of CYP Isoform Activity with this compound
Experimental data from studies utilizing recombinant human CYP enzymes provides a clearer picture of the substrate specificity of this compound. The following table summarizes the relative activity of various CYP isoforms with this substrate, highlighting its promiscuous nature. The data is collated from studies employing the P450-Glo™ assay platform, a widely used system for monitoring CYP activity.
| CYP Isoform | Relative Activity with this compound | Alternative Luminogenic Substrates |
| CYP1A1 | High | Luciferin-CEE |
| CYP1A2 | High | Luciferin-1A2, Luciferin-ME |
| CYP1B1 | High | Luciferin-CEE |
| CYP2A6 | Low | - |
| CYP2B6 | Moderate | Luciferin-2B6 |
| CYP2C8 | Moderate | Luciferin-ME |
| CYP2C9 | High | Luciferin-H |
| CYP2C19 | Moderate | - |
| CYP2D6 | Low | - |
| CYP2E1 | Low | - |
| CYP3A4 | Moderate | Luciferin-BE, Luciferin-PPXE, Luciferin-PFBE, Luciferin-IPA |
| CYP3A5 | Moderate | Luciferin-BE |
| CYP3A7 | Moderate | Luciferin-BE |
| CYP4A11 | Moderate | - |
| CYP4F2 | Low | - |
| CYP4F3B | Low | - |
| CYP4F12 | Moderate | Luciferin-BE |
| CYP19A1 | Moderate | - |
Note: Relative activity is categorized based on graphical data from "Luminogenic cytochrome P450 assays" by Cali et al., published in Expert Opinion on Drug Metabolism & Toxicology, 2006. "High" indicates a strong signal, "Moderate" a significant but lesser signal, and "Low" a minimal signal relative to the most active isoforms with this substrate.
Experimental Protocols
The following is a generalized protocol for a luminogenic CYP activity assay using this compound with recombinant human CYP enzymes, based on the Promega P450-Glo™ Assay system.
Materials:
-
Recombinant human CYP enzymes (e.g., from insect cell microsomes)
-
This compound (Luciferin-ME) substrate
-
P450-Glo™ Luciferin Detection Reagent
-
P450-Glo™ Reconstitution Buffer
-
NADPH Regeneration System
-
Potassium phosphate buffer (pH 7.4)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the Luciferin Detection Reagent by adding the Reconstitution Buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare the NADPH Regeneration System according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a multi-well plate, combine the recombinant CYP enzyme, potassium phosphate buffer, and the NADPH Regeneration System.
-
Include a negative control with a membrane preparation lacking CYP activity.
-
-
Initiation of Reaction:
-
Add the this compound substrate to each well to initiate the metabolic reaction. The final concentration of the substrate should be optimized for each CYP isoform, but a starting point of 10-50 µM is common.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Luminescence Detection:
-
Stop the CYP reaction and initiate the luminescent reaction by adding the prepared Luciferin Detection Reagent to each well. This reagent contains luciferase and other components necessary for light production.
-
Incubate the plate at room temperature for approximately 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the amount of luciferin produced and, therefore, the CYP enzyme activity.
-
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the process, the following diagrams illustrate the metabolic pathway of this compound and the general experimental workflow.
Conclusion
This compound is a versatile but non-selective substrate for a wide range of human CYP isoforms. Its promiscuity makes it a useful tool for general CYP activity screening. However, for studies requiring isoform-specific information, the high degree of cross-reactivity necessitates careful consideration and the use of more selective substrates or alternative methods. The data and protocols presented in this guide are intended to assist researchers in making informed decisions about the application of this compound in their experimental designs, ultimately leading to more accurate and reliable findings in the field of drug metabolism and toxicology.
D-Luciferin 6'-Methyl Ether Assays Outshine HPLC-Based Methods for High-Throughput Screening
For researchers and drug development professionals, the quest for efficient and reliable analytical methods is perpetual. In the realm of enzyme activity and inhibition screening, particularly for crucial drug-metabolizing enzymes like cytochrome P450s (CYPs), D-Luciferin 6'-methyl ether-based bioluminescent assays are emerging as a superior alternative to traditional High-Performance Liquid Chromatography (HPLC)-based methods. The primary advantages of the bioluminescent approach lie in its significantly higher throughput, simplified workflow, and enhanced sensitivity, making it exceptionally well-suited for the demands of modern drug discovery.
While HPLC-based assays have long been considered a gold standard for their accuracy and direct quantification of metabolites, they are often hampered by laborious sample preparation, longer run times, and lower throughput.[1][2][3] In contrast, this compound assays offer a streamlined, "add-and-read" format that is highly amenable to automation and high-throughput screening (HTS) campaigns.[1][2][4]
This compound is a pro-luciferin substrate that is not recognized by luciferase. However, upon enzymatic cleavage of the methyl ether group by specific dealkylase enzymes, such as CYP450s, it is converted into D-luciferin.[5] The liberated D-luciferin can then be readily measured in a subsequent reaction with luciferase, producing a light signal that is directly proportional to the enzyme's activity. This bioluminescent readout provides a highly sensitive and dynamic measure of enzyme function.
Quantitative Comparison: this compound vs. HPLC-Based Assays
| Feature | This compound Assay | HPLC-Based Assay |
| Throughput | High (100s to 1000s of samples/day)[1][2] | Low (10s to 100s of samples/day) |
| Assay Time | ~1-2 hours | 4-8 hours or more |
| Workflow Complexity | Simple: Add-and-read format | Complex: Reaction quenching, protein precipitation, centrifugation, sample transfer |
| Sensitivity | High (sub-nanomolar to picomolar)[6] | Moderate to High (nanomolar to micromolar) |
| Data Acquisition | Rapid (seconds to minutes per plate) | Serial (minutes per sample) |
| Amenability to Automation | Excellent | Moderate |
| Direct Measurement | Indirect (light output) | Direct (analyte concentration)[7][8] |
| Potential for Interference | Light-emitting or quenching compounds | Co-eluting compounds |
| Cost per Sample | Generally lower in HTS | Generally higher |
Experimental Protocols
This compound-Based CYP3A4 Inhibition Assay
This protocol is adapted for a 96-well plate format and is suitable for HTS.
Materials:
-
Recombinant human CYP3A4 enzyme
-
This compound substrate
-
Luciferase detection reagent
-
NADPH regenerating system
-
Test compounds (inhibitors)
-
Potassium phosphate buffer (pH 7.4)
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing CYP3A4 enzyme and the NADPH regenerating system in potassium phosphate buffer.
-
Add test compounds at various concentrations to the wells of the 96-well plate.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and initiate the luminescent signal by adding the luciferase detection reagent, which contains D-luciferin and luciferase.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition by comparing the signal in the presence of the test compound to the control wells without the inhibitor.
HPLC-Based CYP3A4 Inhibition Assay
This protocol outlines a typical workflow for determining CYP3A4 inhibition using a probe substrate like testosterone.
Materials:
-
Recombinant human CYP3A4 enzyme
-
Testosterone (probe substrate)
-
NADPH regenerating system
-
Test compounds (inhibitors)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
HPLC system with a suitable column (e.g., C18)
-
UV or mass spectrometry detector
Procedure:
-
Prepare a reaction mixture containing CYP3A4 enzyme, testosterone, and the NADPH regenerating system in potassium phosphate buffer.
-
Add test compounds at various concentrations to microcentrifuge tubes.
-
Initiate the enzymatic reaction by adding the reaction mixture to each tube.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[9]
-
Vortex and centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to HPLC vials.
-
Inject the samples onto the HPLC system.
-
Separate the metabolite (6β-hydroxytestosterone) from the substrate and other components.
-
Detect and quantify the metabolite peak area relative to the internal standard.
-
Calculate the percent inhibition based on the reduction of metabolite formation in the presence of the test compound.
Visualizing the Workflows
Signaling Pathway and Logical Relationship
The underlying principle of the this compound assay is a coupled-enzyme reaction. The activity of the primary enzyme (e.g., CYP3A4) generates the substrate for the secondary reporter enzyme (luciferase).
References
- 1. High-Throughput Screening in Drug Metabolism and Pharmacokinetic Support of Drug Discovery | Annual Reviews [annualreviews.org]
- 2. High-throughput screening in drug metabolism and pharmacokinetic support of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening in drug metabolism and pharmacokinetic support of drug discovery. | Semantic Scholar [semanticscholar.org]
- 4. High-throughput screening approaches for investigating drug metabolism and pharmacokinetics [norecopa.no]
- 5. D-Luciferin, 6'-methyl ether (CAS 24404-90-8) | Abcam [abcam.com]
- 6. promega.com [promega.com]
- 7. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-Based Enzyme Assays for Sirtuins | Springer Nature Experiments [experiments.springernature.com]
- 9. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to Caged Luciferins for In Vivo Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Bioluminescence imaging (BLI) is a powerful and sensitive tool for non-invasively monitoring biological processes in vivo. The development of caged luciferins has further expanded the capabilities of BLI, enabling the visualization of specific enzymatic activities and other molecular events with high signal-to-noise ratios.[1][2] This guide provides a comprehensive comparison of commonly used enzyme-activated caged luciferins, offering insights into their performance, supporting experimental data, and detailed protocols to aid in the selection of the most suitable probe for your research needs.
General Mechanism of Caged Luciferins
Caged luciferins are chemically modified versions of D-luciferin, the substrate for firefly luciferase. A "caging" group is attached to the luciferin molecule, typically at the 6'-hydroxyl or 4-carboxyl position, which prevents it from being recognized and oxidized by luciferase.[3] This renders the molecule biologically inert and unable to produce light. The caging group is designed to be selectively cleaved by a specific enzyme or analyte of interest. Upon cleavage, the native D-luciferin is released, which can then react with luciferase to generate a bioluminescent signal. This "turn-on" mechanism ensures that light is only produced in the presence of the target activity, providing a high degree of specificity.[2][3]
Caption: General mechanism of caged luciferin activation.
Comparison of Enzyme-Activated Caged Luciferins
This section compares three commonly used classes of enzyme-activated caged luciferins: those responsive to Fatty Acid Amide Hydrolase (FAAH), Nitroreductase (NTR), and β-Galactosidase (β-gal).
Quantitative Performance Data
The following table summarizes key performance metrics for these caged luciferins based on available literature. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions.
| Caged Luciferin Type | Uncaging Enzyme | Signal Enhancement (in vitro/in vivo) | Peak Signal Time (in vivo) | Substrate Dose (in vivo) | Key Features & Applications |
| D-luciferin amide / CycLuc1-amide | Fatty Acid Amide Hydrolase (FAAH) | Up to 220-fold increase in FAAH-expressing cells compared to controls.[4] CycLuc1-amide showed significantly higher photon flux than D-luciferin at a 400-fold lower dose in the brain.[5] | Dependent on luciferin backbone; aminoluciferin-based probes offer prolonged signals. | As low as 8 nmol/kg for aminoluciferin amides.[5] | Enables imaging of endogenous FAAH activity, particularly in the brain where FAAH is highly expressed. Useful for screening FAAH inhibitors and studying neurological processes.[6] |
| Nitroreductase-caged luciferin (NCL / Luntr) | Nitroreductase (NTR) | ~50-fold signal increase in NTR-expressing cells.[4] NCL showed high uncaging efficiency (average 70% conversion to luciferin).[5] | Plateau reached after ~4 hours in an E. coli infection model.[7] | 0.8 mg NCL probe (200 μL of 10 mM solution) via IP injection.[7] | Highly specific as NTR is absent in mammalian cells. Widely used for imaging bacterial infections and in cancer therapy models (GDEPT).[7] |
| D-luciferin-O-β-galactoside (Lugal) | β-Galactosidase (β-gal) | 2 to 7-fold signal enhancement in β-gal expressing cells.[8] | Approximately 35 minutes post-intraperitoneal injection.[9] | ~0.1-0.2 mmol/kg body weight.[10] | β-gal is a common reporter gene, making Lugal useful for tracking gene expression and cell-cell interactions.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo imaging experiments. The following sections provide representative protocols for the discussed caged luciferins.
General In Vivo Bioluminescence Imaging Workflow
Caption: A generalized workflow for in vivo bioluminescence imaging with caged luciferins.
Protocol 1: In Vivo Imaging of FAAH Activity with CycLuc1-amide
This protocol is adapted from studies imaging FAAH in the brain of luciferase-expressing mice.[12]
1. Materials:
-
CycLuc1-amide
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Mice expressing firefly luciferase in the tissue of interest (e.g., GFAP-luc mice for brain studies)[12]
-
In vivo imaging system with a sensitive CCD camera
-
Anesthesia system (e.g., isoflurane)
2. Preparation of CycLuc1-amide Solution:
-
Prepare a 50 mM stock solution of CycLuc1-amide in DMSO.
-
On the day of imaging, dilute the stock solution in sterile PBS to a final concentration of 0.1–0.25 mM. The final DMSO concentration should be 0.5% or lower to avoid toxicity.[12]
3. Animal Preparation and Injection:
-
Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2.5% for maintenance).
-
Administer the CycLuc1-amide solution via intraperitoneal (IP) injection. A typical dose is 1 μmol/kg body weight. For a 25g mouse, this corresponds to a 100 μL injection of a 0.25 mM solution.[12]
4. Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber.
-
Begin image acquisition approximately 10 minutes post-injection.[12]
-
Acquire images with an exposure time of 1-10 minutes, adjusting based on signal intensity. Use a medium binning level.[8]
-
It is recommended to perform a kinetic study for each new model to determine the optimal imaging time.
5. Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the target tissue.
-
Quantify the bioluminescent signal as total flux (photons/second).
Protocol 2: In Vivo Imaging of Nitroreductase Activity with NCL
This protocol is based on a study using a mouse model of E. coli infection.[7]
1. Materials:
-
Nitroreductase-caged luciferin (NCL)
-
Sterile PBS
-
Mouse model with luciferase-expressing cells and a source of nitroreductase (e.g., bacterial infection or tumor xenograft expressing NTR).
-
In vivo imaging system
-
Anesthesia system
2. Preparation of NCL Solution:
-
Prepare a 10 mM stock solution of NCL in sterile PBS.
3. Animal Preparation and Injection:
-
Anesthetize the mouse.
-
Inject 0.8 mg of the NCL probe (200 μL of the 10 mM solution) via IP injection.[7]
4. Image Acquisition:
-
Place the mouse in the imaging chamber.
-
Acquire images over a time course, for example, at 1, 2, 3, and 4 hours post-injection, as the signal may take time to reach its peak.[7]
-
Use appropriate exposure times and binning levels.
5. Data Analysis:
-
Quantify the bioluminescent signal from the region of interest at each time point to determine the kinetics of uncaging.
Protocol 3: In Vivo Imaging of β-Galactosidase Activity with Lugal
This protocol is based on a study imaging β-gal expressing cells in mice.[10]
1. Materials:
-
D-luciferin-O-β-galactoside (Lugal)
-
Sterile PBS
-
Mouse model with co-expression of firefly luciferase and β-galactosidase.
-
In vivo imaging system
-
Anesthesia system
2. Preparation of Lugal Solution:
-
Dissolve Lugal in sterile PBS to the desired concentration. Aliquots can be frozen for later use.[10]
3. Animal Preparation and Injection:
-
Anesthetize the mouse.
-
Administer the Lugal solution via IP injection. The recommended dose is between 0.1 and 0.2 mmol/kg body weight.[10]
4. Image Acquisition:
-
Place the mouse in the imaging chamber.
-
The peak signal is typically observed around 35 minutes post-injection.[9] A kinetic study is advisable.
-
Acquire images with appropriate settings.
5. Data Analysis:
-
Quantify the signal from the ROIs as previously described.
Concluding Remarks
Caged luciferins represent a significant advancement in bioluminescence imaging, providing a means to visualize specific enzymatic activities in vivo with high sensitivity and specificity. The choice of a particular caged luciferin will depend on the biological question being addressed. FAAH-responsive probes are well-suited for neuroscience and cancer research, NTR-caged luciferins are excellent tools for studying bacterial pathogenesis and gene-directed enzyme prodrug therapy, while β-galactosidase-activated luciferins are valuable for reporter gene studies. By understanding the principles of these probes and utilizing optimized imaging protocols, researchers can unlock new insights into the complex molecular processes that govern health and disease.
References
- 1. Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. yeasenbio.com [yeasenbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imaging β-Galactosidase Activity In Vivo Using Sequential Reporter-Enzyme Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: D-Luciferin 6'-Methyl Ether Assay vs. Mass Spectrometry for Cytochrome P450 Activity
For researchers in drug discovery and development, the accurate assessment of cytochrome P450 (CYP) enzyme activity is paramount. Inhibition of these key metabolic enzymes can lead to adverse drug-drug interactions. Two prominent methods for evaluating CYP inhibition are the bioluminescent D-luciferin 6'-methyl ether assay and the 'gold standard' liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their screening needs.
The this compound assay, often commercialized in formats like the P450-Glo™ platform, offers a rapid, high-throughput screening solution. The principle lies in the enzymatic conversion of a proluminogenic substrate, this compound (Luciferin-ME), into D-luciferin by a specific CYP isozyme (e.g., CYP1A2). The resulting D-luciferin is then quantified in a coupled reaction with luciferase, generating a light signal directly proportional to the CYP activity.
In contrast, LC-MS/MS provides a direct and highly specific quantification of the metabolite formed by the CYP-mediated reaction of a probe substrate. This technique is renowned for its precision and is often considered the benchmark for in vitro drug interaction studies.
Performance Comparison at a Glance
To illustrate the comparative performance, we have compiled data on the half-maximal inhibitory concentration (IC50) of a well-known CYP3A4 inhibitor, ketoconazole, determined by both this compound-based assays and various LC-MS/MS methods.
| Parameter | This compound Assay (P450-Glo™) | Mass Spectrometry (LC-MS/MS) |
| Analyte | D-luciferin (product of CYP1A2 activity on Luciferin-ME) | Specific metabolite of a probe substrate (e.g., 6β-hydroxytestosterone) |
| Detection Method | Bioluminescence | Mass-to-charge ratio |
| Throughput | High (96-, 384-, 1536-well plate compatible)[1] | Moderate to High (with multiplexing)[2] |
| Assay Format | Homogeneous ("add-and-read")[3] | Multi-step (incubation, quenching, separation, detection)[4] |
| Interference | Low potential for fluorescence interference[5] | Low, highly specific detection |
| Sensitivity | High[3][6] | High[7] |
| "Gold Standard" | No | Yes, for in vitro DDI studies[8] |
| Reported IC50 for Ketoconazole (CYP3A4) | ~0.04 µM[9] | 0.03 µM to 0.618 µM[4][10][11] |
Signaling Pathway and Experimental Workflow
The core of the this compound assay is the enzymatic activity of Cytochrome P450, which is a critical component of phase I drug metabolism.
Caption: Cytochrome P450-mediated drug metabolism pathway.
This compound Assay Workflow
The bioluminescent assay follows a streamlined, two-step process after the initial incubation.
Caption: this compound assay workflow.
Mass Spectrometry (LC-MS/MS) Assay Workflow
The LC-MS/MS method involves more distinct steps for sample preparation and analysis.
Caption: LC-MS/MS assay workflow for CYP activity.
Experimental Protocols
This compound Assay (P450-Glo™ CYP1A2 Example)
This protocol is adapted from commercially available kits for determining CYP1A2 inhibition.
Materials:
-
P450-Glo™ CYP1A2 Screening System (containing Luciferin-ME, Luciferin Detection Reagent, etc.)
-
Recombinant human CYP1A2 enzyme in microsomes
-
NADPH regeneration system
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds and positive control inhibitor (e.g., furafylline)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a 2X solution of the NADPH regeneration system. Prepare a 4X CYP1A2 reaction mixture containing the enzyme and Luciferin-ME in potassium phosphate buffer. Prepare 4X concentrations of test compounds and a positive control inhibitor.
-
Reaction Setup: To each well of a 96-well plate, add the test compound or control. Add the 4X CYP1A2 reaction mixture to each well.
-
Initiation and Incubation: Add the 2X NADPH regeneration system to initiate the reaction. Incubate at 37°C for 10-30 minutes.
-
Detection: Add an equal volume of Luciferin Detection Reagent to each well. This reagent stops the CYP reaction and initiates the light-producing luciferase reaction.
-
Measurement: Incubate at room temperature for 20 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Mass Spectrometry (LC-MS/MS) based CYP3A4 Inhibition Assay
This protocol provides a general framework for determining CYP3A4 inhibition using testosterone as a probe substrate.
Materials:
-
Human liver microsomes (HLM)
-
Testosterone (probe substrate)
-
6β-hydroxytestosterone (metabolite standard)
-
Internal standard (e.g., deuterated 6β-hydroxytestosterone)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
Test compounds and positive control inhibitor (e.g., ketoconazole)
-
Acetonitrile (quenching solution)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Incubation: In a microcentrifuge tube, pre-incubate HLM, testosterone, and the test compound in potassium phosphate buffer at 37°C.
-
Reaction Initiation: Initiate the reaction by adding NADPH. Incubate for a specified time (e.g., 10-20 minutes).
-
Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate or vial for analysis.
-
LC-MS/MS Analysis: Inject the sample onto an appropriate LC column (e.g., C18) for chromatographic separation of the metabolite from other components. The eluent is introduced into the mass spectrometer.
-
Quantification: Monitor the specific precursor-to-product ion transition for 6β-hydroxytestosterone and the internal standard using Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis: Construct a standard curve using the metabolite standard. Calculate the amount of metabolite formed in each sample. Determine the percent inhibition for each compound concentration and calculate the IC50 value.[2][4]
Conclusion
Both the this compound assay and LC-MS/MS are powerful tools for assessing CYP inhibition. The bioluminescent assay excels in high-throughput screening environments due to its speed, simplicity, and lower susceptibility to certain types of compound interference.[6] Its "add-and-read" format is highly amenable to automation.
Conversely, LC-MS/MS offers unparalleled specificity and is considered the regulatory standard for definitive quantitative analysis.[8] While traditionally lower in throughput, advances in multiplexing and sample preparation have significantly increased its efficiency.[2] The choice between these two methods will ultimately depend on the specific needs of the study, balancing the requirements for throughput, cost, and the level of quantitative rigor required. For primary screening of large compound libraries, the bioluminescent assay is an excellent choice, while for lead optimization and regulatory submissions, the precision of LC-MS/MS is indispensable.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P450-Glo™ CYP3A4 Assay | CYP3A4 Inhibitor Screening [worldwide.promega.com]
- 4. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]
- 6. Luminogenic cytochrome P450 assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of CYP3A4 and CYP3A5 catalyzed metabolism of alprazolam and quinine by ketoconazole as racemate and four different enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
A Comparative Guide to D-Luciferin 6'-methyl ether for Cytochrome P450 Enzyme Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Luciferin 6'-methyl ether (also known as Luciferin-ME) and other luminogenic and traditional substrates for assessing cytochrome P450 (CYP) enzyme activity. The information presented is supported by experimental data to aid in the selection of the most appropriate substrate for specific research needs.
Introduction to Luminogenic CYP Assays
Luminogenic assays for cytochrome P450 activity represent a significant advancement in drug metabolism and toxicology studies, offering a sensitive, rapid, and high-throughput alternative to traditional methods like HPLC-based assays.[1] These assays utilize derivatives of D-luciferin, which are not substrates for luciferase themselves but are converted by CYP enzymes into luciferin.[1][2] The resulting luciferin then reacts with luciferase in a second step to produce a luminescent signal directly proportional to the CYP enzyme's activity.[1][2] This "glow-type" luminescent signal is robust, with a half-life often exceeding two hours, which facilitates batch processing of multiwell plates.[3]
This compound is a commonly used luminogenic substrate in these assays. The specificity of this and other luciferin derivatives is determined by the nature of the chemical group attached to the luciferin core. This derivatization dictates which CYP isoform(s) can metabolize the substrate, thereby generating the luciferin product.[4]
Mechanism of Action and Experimental Workflow
The fundamental principle of luminogenic CYP assays involves a two-step enzymatic reaction. First, a CYP enzyme metabolizes a luciferin derivative, such as this compound, in an O-dealkylation reaction. This reaction removes the methyl group, producing D-luciferin. In the second step, the newly formed D-luciferin is quantified by the addition of a luciferin detection reagent containing luciferase, which catalyzes the light-emitting reaction.
Below is a diagram illustrating the general workflow of a luminogenic CYP assay.
Specificity and Performance of this compound
This compound (Luciferin-ME) is recognized as a substrate for a range of CYP isoforms. While it is effective for monitoring the activity of several CYPs, it is considered a relatively non-selective substrate.[3] This broad reactivity can be advantageous for general screening purposes but may require the use of more specific substrates or inhibitors for isoform-specific studies.
The performance of Luciferin-ME in comparison to other luminogenic substrates and a traditional fluorogenic substrate is summarized in the tables below.
Table 1: Specificity of Selected Luminogenic Substrates for Human CYP Isoforms
| Substrate | Major Reactivity | Minor Reactivity | Notes |
| This compound (Luciferin-ME) | CYP1A1, CYP1A2, CYP1B1, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP4A11, CYP4F3B, CYP19 | - | Broad-spectrum substrate.[4] Not recommended for liver microsome assays for several CYPs due to cross-reactivity.[5] |
| Luciferin-BE | CYP3A4, CYP3A5, CYP3A7 | CYP4F12 | Shows reactivity with the CYP3A subfamily.[6] |
| Luciferin-PFBE | CYP3A4, CYP3A5, CYP3A7 | - | More selective for the CYP3A subfamily than Luciferin-BE.[6] |
| Luciferin-PPXE | CYP3A4, CYP3A5, CYP3A7 | - | Similar selectivity profile to Luciferin-PFBE.[6] |
| Luciferin-IPA | CYP3A4 | CYP3A5, CYP3A7 | Highly selective for CYP3A4 with minimal cross-reactivity.[7] |
| Luciferin-H | CYP2C9 | - | A more selective substrate for CYP2C9. |
| Luciferin-CEE | CYP2C9 | - | Another selective substrate for CYP2C9. |
| Luciferin-MultiCYP | Reacts with at least 21 CYP enzymes | - | A promiscuous substrate designed for broad screening. |
Table 2: Comparison of Kinetic Parameters of Luminogenic Substrates
| Substrate | CYP Isoform | Km (µM) | Vmax or kcat | Reference |
| This compound (Luciferin-ME) | CYP1A2 | 10 ± 2 | 25 ± 1 pmol/min/pmol CYP | [8] |
| Luciferin-BE | CYP130A1-BM3R | 37 ± 2.4 | 40 ± 0.8 pmol/nmol CYP/min | [9] |
| Luciferin-ME EGE | CYP142A1 | - | - | [9] |
| Proluciferin Acetal | CYP3A4 | 2.88 | 5.87 pmol/min/pmol enzyme | [10] |
Note: Direct comparison of kinetic parameters should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
The following is a generalized protocol for a luminogenic CYP inhibition assay using this compound. This protocol is adapted from the Promega P450-Glo™ Assays technical bulletin and can be modified for other luciferin derivatives and CYP isoforms.[2]
Materials
-
This compound (Luciferin-ME) substrate
-
Recombinant human CYP enzyme of interest (e.g., CYP1A2, CYP3A4)
-
NADPH regeneration system
-
Potassium phosphate buffer (pH 7.4)
-
Luciferin Detection Reagent (containing luciferase)
-
White, opaque multiwell plates
-
Luminometer
Assay Procedure
Step-by-Step Method:
-
Reagent Preparation:
-
Prepare a 4X concentration of the CYP enzyme and this compound substrate in potassium phosphate buffer.
-
Prepare a 2X concentration of the NADPH regeneration system.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Plate Setup:
-
Add test compounds and controls (vehicle and no-inhibitor) to the wells of a white, opaque multiwell plate.
-
Add the 4X CYP/substrate mixture to each well.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10 minutes to allow the test compounds to interact with the CYP enzymes.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the 2X NADPH regeneration system to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).
-
-
Luminescence Detection:
-
Stop the CYP reaction and initiate the luminescent reaction by adding an equal volume of Luciferin Detection Reagent to each well.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration.
-
Comparison with Alternative Technologies
Luminogenic assays offer several advantages over traditional methods for measuring CYP activity.
Table 3: Comparison of CYP Assay Technologies
| Feature | Luminogenic Assays | Fluorogenic Assays | HPLC-based Assays |
| Principle | Enzymatic conversion of a pro-luciferin to luciferin, followed by a light-emitting reaction. | Enzymatic conversion of a non-fluorescent substrate to a fluorescent product. | Chromatographic separation and quantification of metabolites. |
| Sensitivity | Very high | High | Moderate to high |
| Throughput | High | High | Low |
| Interference | Low potential for interference from colored or fluorescent compounds. | Potential for interference from fluorescent compounds and light scattering. | Potential for interference from co-eluting compounds. |
| Workflow | Simple, homogeneous "add-and-read" format. | Simple, homogeneous "add-and-read" format. | Complex, requires sample preparation, separation, and detection steps. |
| Cost | Moderate | Moderate | High (instrumentation and solvent usage) |
| Safety | Generally safe reagents. | Reagents are generally safe. | Requires handling of organic solvents. |
Conclusion
This compound is a versatile and sensitive substrate for monitoring the activity of a broad range of cytochrome P450 enzymes in a luminogenic assay format. Its primary advantage lies in its utility for high-throughput screening applications where a general assessment of CYP inhibition is desired. For studies requiring high isoform specificity, more selective luciferin derivatives, such as Luciferin-IPA for CYP3A4, or the use of specific inhibitors in conjunction with Luciferin-ME, is recommended. The luminogenic assay platform, in general, provides a superior alternative to traditional methods in terms of speed, sensitivity, and workflow simplicity, making it an invaluable tool for modern drug discovery and development.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. P450-Glo™ Assays Protocol [promega.sg]
- 3. New luciferin-based probe substrates for human CYP26A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
D-Luciferin 6'-Methyl Ether: A Comparative Guide for Bioluminescence Imaging Substrates
For researchers, scientists, and drug development professionals, the choice of substrate in bioluminescence imaging (BLI) is critical for achieving sensitive and accurate in vivo results. This guide provides a detailed comparison of D-Luciferin 6'-methyl ether and other common luciferase substrates, supported by experimental data and protocols.
This compound: An Inhibitor, Not a Direct Substrate
Contrary to what its name might suggest, this compound is not a direct substrate for firefly luciferase (FLuc). In fact, it acts as a potent inhibitor of the enzyme.[1] Its utility in bioluminescence assays is contingent on the removal of the 6'-methyl ether group. This dealkylation, often mediated by enzymes like cytochrome P450, converts the molecule into D-luciferin, which can then be utilized by luciferase to produce light. This property makes it a useful tool for developing dual-assay systems to measure the activity of such dealkylases. Derivatives of D-luciferin with modifications at the 6' position, such as 6'-O-ether and 6'-O-ester derivatives, are generally non-luminescent and are often used as inhibitors or in "caged" luciferin strategies where a specific enzymatic activity unmasks the luciferin.[2][3]
The Standard: D-Luciferin and Its Limitations
D-luciferin is the natural and most widely used substrate for firefly luciferase in BLI. The reaction it undergoes is an ATP-dependent process that results in the emission of yellow-green light.[4][5] While foundational to many in vivo imaging studies, D-luciferin has several well-documented limitations:
-
Poor Bioavailability and Tissue Penetration: D-luciferin exhibits heterogeneous tissue distribution and has particularly low uptake in the brain and lungs.[6][7] At physiological pH, its negatively charged state may reduce its permeability across cell membranes.[8]
-
Suboptimal Light Emission for In Vivo Imaging: The yellow-green light (λmax ≈ 560 nm) produced by the D-luciferin/luciferase reaction is significantly absorbed and scattered by biological tissues, which limits the sensitivity of detection in deep tissues.[9]
-
High Concentration Requirement: Standard in vivo imaging protocols often require high concentrations of D-luciferin, which can be a concern for long-term or repeated studies.[7]
Advanced Alternatives to D-Luciferin
To overcome the limitations of D-luciferin, several synthetic analogs have been developed, offering improved brightness, red-shifted emission, and better pharmacokinetic properties.
CycLuc1
CycLuc1 is a synthetic D-luciferin analog that has demonstrated significant improvements for in vivo imaging. It features a cyclic alkylamino group which contributes to its enhanced properties.[10]
-
Enhanced Brightness and Sensitivity: CycLuc1 produces a much greater photon emission than D-luciferin, even at substantially lower concentrations.[7] In some instances, it has yielded a more than 10-fold higher bioluminescent signal compared to D-luciferin at equivalent doses.[10] Even at a 20-fold lower dose than D-luciferin, CycLuc1 can produce a brighter signal.[11]
-
Improved Pharmacokinetics: CycLuc1 exhibits improved cell permeability and is thought to have more favorable pharmacokinetics and biodistribution, including better access to the central nervous system.[4][7][10]
-
Red-Shifted Emission: The light emitted from the CycLuc1 reaction is red-shifted (λmax ≈ 604 nm), which allows for better tissue penetration.[10]
AkaLumine-HCl
AkaLumine-HCl is another synthetic analog that offers significant advantages, particularly for deep-tissue imaging, due to its near-infrared (NIR) emission.
-
Near-Infrared Emission: The reaction of AkaLumine-HCl with firefly luciferase produces light in the near-infrared spectrum (λmax ≈ 677 nm).[10][12] This longer wavelength light is less absorbed by tissues, leading to significantly improved detection sensitivity for deep-tissue targets.[9][12]
-
High Sensitivity at Low Concentrations: AkaLumine-HCl can generate a strong signal even at very low concentrations, an effect attributed to increased cell-membrane permeability.[10] It has been reported to produce signals over 40-fold higher than D-luciferin at the same intraperitoneal dose.[10][12]
-
Potential for High Background: A notable limitation of AkaLumine-HCl is the potential for high background signals in the liver, which may make it unsuitable for monitoring infections in that organ.[10]
Alternative Bioluminescent Systems: NanoLuc® Luciferase
Beyond modifying the luciferin substrate, alternative luciferase enzymes offer distinct advantages. NanoLuc® (NLuc) is a small (19kDa), ATP-independent luciferase that is significantly brighter than firefly luciferase.[13]
-
Substrate and Emission: NLuc uses a synthetic substrate called furimazine and its analogs, producing a blue light emission (λmax ≈ 460 nm).[13] While the blue light has poorer tissue penetration, the extreme brightness of the NLuc system can, in some cases, overcome this limitation.[14][15]
-
Substrate Analogs for Improved In Vivo Use: The original substrate, furimazine, has low solubility and bioavailability.[14][15] Newer analogs like fluorofurimazine have been developed with improved aqueous solubility, leading to significantly brighter signals in vivo.[14][15] The NanoLuc/fluorofurimazine pair has been shown to be around 9-fold brighter than the NanoLuc/furimazine combination after intravenous administration.[14][15]
-
Orthogonality: The NLuc/furimazine system is orthogonal to the FLuc/D-luciferin system, meaning their substrates are not interchangeable. This allows for dual-reporter imaging to monitor two distinct biological processes simultaneously.[11][13]
Quantitative Data Comparison
| Substrate | Luciferase | Max Emission Wavelength (λmax) | Key Advantages | Key Disadvantages |
| D-Luciferin | Firefly (FLuc) | ~560 nm | Well-established, stable.[7] | Poor tissue penetration, lower signal intensity.[6][7][9] |
| CycLuc1 | Firefly (FLuc) | ~604 nm | >10-fold brighter signal than D-luciferin, improved brain uptake.[10] | |
| AkaLumine-HCl | Firefly (FLuc) | ~677 nm | >40-fold brighter signal than D-luciferin, near-infrared emission for deep tissue imaging.[10][12] | High background signal in the liver.[10] |
| Furimazine | NanoLuc® (NLuc) | ~460 nm | Extremely bright enzyme system, ATP-independent.[13] | Blue light emission with poor tissue penetration, low substrate solubility.[14][15] |
| Fluorofurimazine | NanoLuc® (NLuc) | ~460 nm | ~9-fold brighter than furimazine in vivo, improved solubility.[14][15] | Blue light emission limits deep tissue imaging. |
Experimental Protocols
General Protocol for In Vivo Bioluminescence Imaging with D-Luciferin
This protocol provides a general guideline and should be optimized for each specific animal model and experimental setup.[16][17][18][19]
-
Preparation of D-Luciferin Stock Solution:
-
Dissolve D-luciferin potassium or sodium salt in sterile DPBS (without Ca++ & Mg++) to a final concentration of 15 mg/mL.[17]
-
Mix gently by inversion until fully dissolved.[17]
-
For immediate use, this solution is ready. For storage, sterile filter (0.2 µm) and store in aliquots at -20°C or below.[17][19] Avoid repeated freeze-thaw cycles.[19]
-
-
Substrate Administration:
-
The recommended dose is typically 150 mg/kg of body weight.[17][18][19]
-
The most common route of administration is intraperitoneal (i.p.) injection.[13][17] Intravenous (i.v.) and subcutaneous (s.c.) injections are also used.[13][16]
-
For i.p. injection, gently restrain the animal and inject the luciferin solution into the peritoneal cavity.[17]
-
-
Imaging:
-
Anesthetize the animal (e.g., with isoflurane) before and during imaging.[16]
-
The timing of imaging is critical and depends on the route of administration. A kinetic study should be performed for each new model to determine the peak signal time.[16][17][18][19]
-
Place the anesthetized animal in a light-tight imaging chamber of a sensitive CCD camera system (e.g., IVIS).[16][17]
-
Acquire images with an appropriate exposure time.
-
Considerations for Alternative Substrates
-
CycLuc1: Can be administered i.p. at a much lower concentration than D-luciferin (e.g., 5 mM compared to 100 mM for D-luciferin in some brain imaging studies).[4]
-
AkaLumine-HCl: Can be administered i.p. or i.v. It has shown to be effective at lower concentrations than D-luciferin.[10][12]
-
NanoLuc Substrates (Furimazine/Analogs): Due to lower solubility, preparation and administration routes may differ. Intravenous injection is often used.[14][15]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 6. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Aka Lumine | 1176235-08-7 | Benchchem [benchchem.com]
- 10. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 14. RePub, Erasmus University Repository: Evaluation of NanoLuc substrates for bioluminescence imaging of transferred cells in mice [repub.eur.nl]
- 15. researchgate.net [researchgate.net]
- 16. sites.duke.edu [sites.duke.edu]
- 17. bcf.technion.ac.il [bcf.technion.ac.il]
- 18. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 19. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of Proluciferin Substrates for Bioluminescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Bioluminescence imaging has become an indispensable tool in preclinical research, offering high sensitivity and real-time monitoring of biological processes. At the heart of these assays are luciferases and their corresponding substrates. Proluciferin substrates, which are chemically modified, inactive forms of luciferin, have emerged as powerful tools for developing highly specific and sensitive assays for a variety of enzymatic activities. These "caged" luciferins are designed to be converted into active luciferin by a specific enzyme of interest, thereby coupling the enzymatic activity to light production by luciferase. This guide provides a comparative analysis of different proluciferin substrates, supported by experimental data, to aid researchers in selecting the optimal substrate for their specific application.
Overview of Proluciferin Substrate Classes
Proluciferin substrates can be broadly categorized based on the chemical modification that renders them inactive until acted upon by a target enzyme. The most common classes include:
-
Luciferin Ethers and Esters: These substrates have the 6'-hydroxyl group of luciferin modified with an ether or ester linkage. Cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes, can cleave these linkages, releasing luciferin. This makes them excellent probes for studying CYP activity and inhibition.
-
Luciferin Acetals: These compounds are also used to probe CYP activity, particularly CYP3A4. The acetal group is enzymatically cleaved to produce a luciferin ester, which can then be acted upon by esterases to release luciferin.
-
Aminoluciferin Derivatives: In these substrates, the 6'-hydroxyl group is replaced with an amino group, which is then typically part of a peptide sequence recognized by a specific protease. Cleavage of the peptide bond by the target protease releases aminoluciferin, a substrate for luciferase.
-
Near-Infrared (NIR) Emitting Proluciferins: To overcome the limitation of light absorption by tissues in in vivo imaging, proluciferin analogs that produce red-shifted light upon reaction with luciferase have been developed. A prominent example is AkaLumine (also known as TokeOni), which emits light in the near-infrared spectrum, allowing for deeper tissue imaging.
-
Substrates for Engineered Luciferases: The development of engineered luciferases, such as NanoLuc®, has been accompanied by the creation of novel substrates like furimazine and its analogs (e.g., hydrofurimazine and fluorofurimazine). These systems offer significantly brighter signals and ATP-independent light emission.
Comparative Performance of Proluciferin Substrates
The choice of a proluciferin substrate depends on several factors, including the target enzyme, the desired sensitivity, and the experimental setting (in vitro vs. in vivo). The following tables summarize key performance metrics for various proluciferin substrates based on published data.
| Substrate Class | Example Substrate | Target Enzyme(s) | Emission Max (λmax) | Key Features |
| Luciferin Ether | Luciferin-BE (Benzyl Ether) | CYP1A1, CYP1A2, CYP1B1, CYP2C8, CYP3A4 | ~560 nm | Broad-spectrum CYP substrate, high signal-to-background ratio in some assays.[1] |
| Luciferin Ether | Luciferin-ME (Methyl Ether) | CYP26A1, various CYPs | ~560 nm | Substrate for multiple CYPs, though may have lower activity with some enzymes.[2] |
| Luciferin Ether | Luciferin-3FBE (3-Fluorobenzyl Ether) | CYP26A1 | ~560 nm | Identified as a more efficient substrate for CYP26A1 compared to Luciferin-ME.[2] |
| Luciferin Acetal | Luciferin-IPA (Isopropyl Acetal) | CYP3A4 | ~560 nm | Selective substrate for CYP3A4, widely used in commercial assays like P450-Glo™. |
| NIR Substrate | AkaLumine (TokeOni) | Firefly Luciferase & Akaluc | ~677 nm | Near-infrared emission for deep tissue in vivo imaging, significantly brighter than D-luciferin in vivo.[3][4] |
| NanoLuc® Substrate | Furimazine | NanoLuc® Luciferase | ~460 nm | High-intensity signal, ATP-independent, but limited by solubility and bioavailability.[5][6] |
| NanoLuc® Substrate Analog | Fluorofurimazine (FFz) | NanoLuc® Luciferase | ~460 nm | Improved aqueous solubility and bioavailability compared to furimazine, leading to brighter in vivo signals.[5][6] |
| NanoLuc® Substrate Analog | Hydrofurimazine (HFz) | NanoLuc® Luciferase | ~460 nm | Enhanced aqueous solubility, providing more intense and prolonged signals in vivo.[5][6] |
Kinetic Parameters of Selected Luciferin Analogs
The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) or catalytic rate (kcat) are crucial for understanding the efficiency of an enzyme-substrate interaction. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.
| Substrate | Luciferase | Km (µM) | Relative kcat/Vmax | Reference |
| D-Luciferin | Firefly Luciferase | 1.8 - 4.4 | 1.0 | [7] |
| AkaLumine | Firefly Luciferase | 0.195 - 2.78 | - | [7] |
| seMpai | Firefly Luciferase | 6.2 | - | [7] |
| seMpai | Akaluc | 44.9 | - | [7] |
| Proluciferin Acetal (for CYP3A4) | CYP3A4 | 2.88 | kcat = 5.87 pmol/min/pmol enzyme | [8][9] |
| Furimazine | Antares (NanoLuc fusion) | 1.5 | 1.0 | [5][10] |
| Hydrofurimazine (HFz) | Antares | 2.5 | 1.9 | [5][10] |
| Fluorofurimazine (FFz) | Antares | 1.8 | 1.7 | [5][10] |
Note: The kinetic parameters can vary depending on the specific luciferase mutant and the assay conditions.
Experimental Protocols
Detailed and validated protocols are critical for obtaining reproducible results. Below are representative protocols for a cytochrome P450 activity assay and an in vivo bioluminescence imaging experiment.
Protocol 1: In Vitro Cytochrome P450 (CYP) Activity Assay Using a Proluciferin Substrate
This protocol is adapted from commercially available assays such as the P450-Glo™ system.
Materials:
-
Recombinant human CYP enzyme of interest (e.g., CYP3A4)
-
Proluciferin substrate (e.g., Luciferin-IPA)
-
NADPH regeneration system
-
Luciferin detection reagent (containing luciferase, ATP, and buffer)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a 4X CYP reaction mixture containing the CYP enzyme in buffer. Prepare a 2X NADPH regeneration system solution. Reconstitute the luciferin detection reagent according to the manufacturer's instructions.
-
Reaction Setup: To each well of a 96-well plate, add your test compound (e.g., a potential CYP inhibitor) or vehicle control.
-
Initiate CYP Reaction: Add the 4X CYP reaction mixture to each well. Pre-incubate the plate at 37°C for 10 minutes.
-
Start the Reaction: Add the 2X NADPH regeneration system to each well to initiate the CYP-mediated conversion of the proluciferin.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Detection: Add the luciferin detection reagent to each well. This reagent stops the CYP reaction and initiates the luciferase reaction.
-
Signal Measurement: Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
Protocol 2: In Vivo Bioluminescence Imaging with a Proluciferin Substrate
This protocol provides a general workflow for in vivo imaging in a mouse model.
Materials:
-
Animal model expressing a luciferase reporter gene in the tissue of interest.
-
Proluciferin substrate (e.g., AkaLumine for deep tissue imaging).
-
Sterile PBS or other appropriate vehicle for substrate injection.
-
In vivo imaging system (e.g., IVIS).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the fur over the area to be imaged to reduce light scattering.
-
Substrate Administration: Prepare the proluciferin substrate solution in a sterile vehicle. Inject the substrate into the animal. The route of administration (intraperitoneal, intravenous, or subcutaneous) will affect the kinetics of the signal. Intraperitoneal injection is common.
-
Image Acquisition: Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Kinetic Analysis: Acquire a series of images over time (e.g., every 1-5 minutes for 30-60 minutes) to determine the time of peak signal intensity. This is crucial for consistent measurements in longitudinal studies.
-
Data Analysis: Use the imaging system's software to quantify the bioluminescent signal from the region of interest. The signal is typically expressed as photons per second per centimeter squared per steradian (p/s/cm²/sr).
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the key processes involved in the use of proluciferin substrates.
Conclusion
The development of a diverse array of proluciferin substrates has significantly expanded the utility of bioluminescence technology, enabling researchers to probe a wide range of enzymatic activities with high sensitivity and specificity. For applications such as drug metabolism studies, proluciferin substrates for CYPs offer a robust and high-throughput alternative to traditional methods. For in vivo imaging, near-infrared emitting substrates like AkaLumine provide unprecedented sensitivity for deep tissue imaging. Furthermore, the advent of engineered luciferase-substrate systems like NanoLuc® and its analogs continues to push the boundaries of bioluminescence brightness. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to select the most appropriate proluciferin substrate to illuminate their biological questions of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. New luciferin-based probe substrates for human CYP26A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals | Springer Nature Experiments [experiments.springernature.com]
- 7. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proluciferin acetals as bioluminogenic substrates for cytochrome P450 activity and probes for CYP3A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for D-Luciferin 6'-methyl ether
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as D-Luciferin 6'-methyl ether, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Always handle with appropriate chemical-resistant gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[1]
-
Eye Protection: Wear safety glasses with side-shields or other approved eye protection.[1]
-
Lab Coat: A standard lab coat should be worn to protect personal clothing.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste unless explicitly determined otherwise by a qualified professional or institutional safety officer.[2][3]
Step 1: Identification and Classification
-
Classify this compound as a chemical waste product.
-
Do not mix it with non-hazardous waste.
Step 2: Containment
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, suitable, and sealable container.[1][2]
-
The container must be in good condition, free of leaks or cracks.[2]
-
Ensure the container is compatible with the chemical.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or formulas.[2]
-
Indicate the date of accumulation and any known hazards.[4]
Step 4: Segregation and Storage
-
Store the sealed waste container separately from incompatible materials, such as strong oxidizing agents.[2][5]
-
Keep the waste container in a designated, secure, and well-ventilated area, away from heat and sources of ignition.[1][2]
-
The container should remain closed except when adding waste.[2]
Step 5: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[4][6]
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [1][2]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes general best practices for laboratory chemical waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Container Type | Sealable, chemically compatible, and in good condition.[2] |
| Labeling Requirements | "Hazardous Waste," full chemical name, accumulation start date, and associated hazards.[2] |
| Storage Location | Designated, secure, well-ventilated area, segregated from incompatible materials.[2] |
| Disposal Method | Collection by a licensed professional hazardous waste disposal service.[4][6] |
| Prohibited Disposal | Do not dispose of in sanitary sewers (drains) or with non-hazardous solid waste.[2] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the necessary steps from the point of deciding to discard the chemical to its final removal from the laboratory.
References
Personal protective equipment for handling D-Luciferin 6'-methyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling D-Luciferin 6'-methyl ether in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is your first line of defense against potential exposure. The following equipment is mandatory to prevent contact with skin and eyes, and to avoid inhalation of the compound, which may cause skin, eye, and respiratory irritation.
-
Eye Protection: Safety glasses with side shields are required at a minimum.[1] For procedures with a higher risk of splashing, chemical safety goggles are recommended.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[3] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[1][3]
-
Body Protection: A standard laboratory coat is required to protect street clothing and skin from accidental contamination.[2]
-
Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator should be used.[2]
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures the integrity of your experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound is light-sensitive and should be stored in a tightly sealed container, protected from light.[1]
-
Store in a cool, dry, and well-ventilated area.[1][4] The recommended long-term storage temperature is -20°C under desiccating conditions.[5]
2. Preparation and Handling:
-
All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation of dust.
-
Avoid all unnecessary personal contact with the material.[3]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[4]
3. In Case of a Spill:
-
For minor spills, immediately clean the area.[3]
-
Avoid creating dust.[1] Moisten the spilled material with a damp towel before sweeping it up.[1]
-
Place the collected material into a suitable, sealed container for disposal.[1][4]
-
For major spills, evacuate the area and alert the appropriate emergency response personnel.[3]
III. Quantitative Data Summary
The following table summarizes key quantitative data for D-Luciferin and its derivatives. Data for this compound is limited; therefore, data for the parent compound, D-Luciferin, is provided as a close reference.
| Property | Value | Source Compound |
| Molecular Formula | C12H10N2O3S2 | This compound |
| Molecular Weight | 294.35 g/mol | This compound |
| Appearance | White to off-white powder | D-Luciferin |
| Storage Temperature | -20°C | This compound |
| Purity | >95% | This compound |
IV. Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for handling this compound, from initial receipt of the compound to its final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
